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  • Product: 3-(2,6-Dimethylphenyl)-1-methyl-urea
  • CAS: 59759-00-1

Core Science & Biosynthesis

Foundational

mechanism of action of 3-(2,6-Dimethylphenyl)-1-methyl-urea in target cells

Title: Unveiling the Mechanistic Pathways of 3-(2,6-Dimethylphenyl)-1-methylurea in Target Cells: A Technical Whitepaper Executive Summary The compound 3-(2,6-Dimethylphenyl)-1-methylurea (CAS 59759-00-1), also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mechanistic Pathways of 3-(2,6-Dimethylphenyl)-1-methylurea in Target Cells: A Technical Whitepaper

Executive Summary

The compound 3-(2,6-Dimethylphenyl)-1-methylurea (CAS 59759-00-1), also known as 1-methyl-3-(2,6-xylyl)urea, represents a highly specialized, low-molecular-weight building block within the arylurea chemical class . While structurally simple, the 1-aryl-3-alkylurea pharmacophore is a privileged scaffold in medicinal chemistry and agrochemistry. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic modulator capable of engaging deep, hydrophobic enzymatic pockets. Based on established structure-activity relationships (SAR) of analogous asymmetric ureas, this whitepaper details the two primary postulated mechanisms of action in target cells: Soluble Epoxide Hydrolase (sEH) inhibition and Type II Receptor Tyrosine Kinase (RTK) inhibition .

Structural Causality: The 2,6-Xylyl Urea Pharmacophore

To understand the mechanism of action, we must first analyze the physical chemistry of the molecule. The presence of the 2,6-dimethylphenyl (xylyl) group is a classic example of conformational restriction. The two methyl groups at the ortho positions create severe steric clashes (A(1,3) strain) with the adjacent urea nitrogen protons.

The Causality of Binding: To relieve this steric strain, the aromatic ring is forced to twist out of the plane of the urea moiety, adopting a near-orthogonal 3D conformation. This pre-organization is critical. When the molecule enters a target cell, it does not need to expend thermodynamic energy to fold into an active conformation. This drastically reduces the entropic penalty ( ΔS ) upon binding, allowing the compound to act as an exceptionally tight-binding ligand in deep, narrow enzymatic clefts .

Primary Target Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The most prominent target for 1-aryl-3-alkylureas is the Soluble Epoxide Hydrolase (sEH) enzyme, a critical regulator of cellular inflammation and vascular tone 1[1]. sEH catalyzes the hydrolysis of beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

Mechanism of Action: Urea derivatives act as transition-state analogs for the epoxide ring-opening event . When 3-(2,6-Dimethylphenyl)-1-methylurea enters the sEH active site:

  • The urea carbonyl oxygen acts as a hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr383 and Tyr466).

  • The urea NH groups donate hydrogen bonds to the catalytic Asp333 residue.

  • The orthogonal 2,6-dimethylphenyl group perfectly occupies the primary hydrophobic tunnel of the enzyme, while the small 1-methyl group fits into the restricted secondary pocket. By locking the enzyme in this state, the compound preserves intracellular EET levels, thereby suppressing NF-κB pathways and promoting cellular survival.

sEH_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory mediators) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH DHET DHETs (Pro-inflammatory / Inactive) sEH->DHET Drug 3-(2,6-Dimethylphenyl) -1-methylurea Drug->sEH Competitive Inhibition (Transition State Analog)

sEH inhibition by 3-(2,6-Dimethylphenyl)-1-methylurea preserves anti-inflammatory EETs.

Secondary Target Mechanism: Type II Kinase Inhibition

Arylureas are also foundational to the design of Type II kinase inhibitors (e.g., Sorafenib), which target the inactive "DFG-out" conformation of Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and c-Met 2[2].

Mechanism of Action: In the inactive state of the kinase, the activation loop shifts, exposing an allosteric hydrophobic pocket adjacent to the ATP-binding site.

  • The urea motif forms a bidentate hydrogen bond network with the conserved glutamate of the α C-helix and the aspartate of the DFG motif.

  • The bulky 2,6-xylyl group projects deep into the newly exposed allosteric pocket, acting as a "wedge" that physically prevents the kinase from adopting the active "DFG-in" conformation. This halts autophosphorylation and shuts down downstream MAPK/ERK proliferative signaling 2[2].

RTK_Pathway Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (DFG-out Inactive State) Ligand->RTK Receptor Dimerization Cascade MAPK / PI3K Cascades RTK->Cascade Blocked Autophosphorylation Drug 3-(2,6-Dimethylphenyl) -1-methylurea Drug->RTK Binds Hinge Region (Type II Inhibition) Proliferation Cell Proliferation & Survival Cascade->Proliferation

Type II kinase inhibition blocking downstream proliferation cascades via DFG-out stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, any mechanistic claim must be backed by self-validating assays. Below are the definitive protocols for validating the dual mechanisms of this compound.

Protocol 1: sEH Fluorogenic Inhibition Assay (In Vitro)

This assay utilizes a pro-fluorescent substrate to guarantee a high signal-to-noise ratio, minimizing false positives from compound autofluorescence.

  • Reagent Preparation: Dilute recombinant human sEH (hsEH) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA. Causality: BSA prevents the highly hydrophobic urea compound from non-specifically adhering to the plastic microtiter plate, ensuring accurate dose-response curves.

  • Compound Incubation: Titrate 3-(2,6-Dimethylphenyl)-1-methylurea from 10 pM to 10 µM. Pre-incubate with hsEH for 15 minutes at 30°C. Causality: Because urea inhibitors are tight-binding transition-state analogs, thermodynamic equilibrium must be established prior to substrate addition.

  • Substrate Addition: Add 5 µM of PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Causality: PHOME is non-fluorescent. sEH-mediated epoxide hydrolysis triggers an intramolecular cyclization that releases highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Readout & Self-Validation: Measure fluorescence (Ex 330 nm / Em 465 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM AUDA as the positive control. A Z' > 0.6 mathematically validates the assay's dynamic range and reliability.

Protocol 2: Cellular Target Engagement via Phospho-Flow Cytometry

To prove that the compound permeates the cell membrane and engages the target intracellularly.

  • Cell Starvation: Culture target cells (e.g., HUVECs for VEGFR2) and serum-starve for 12 hours. Causality: This synchronizes the cell cycle to the G0 phase and reduces basal kinase activity, maximizing the measurable fold-change upon ligand stimulation.

  • Inhibitor Treatment: Treat cells with the urea compound for 2 hours to allow for membrane permeation and target binding.

  • Ligand Stimulation & Fixation: Stimulate with VEGF for exactly 5 minutes, then immediately fix with 4% paraformaldehyde. Causality: Rapid fixation "freezes" the transient phosphorylation state before endogenous cellular phosphatases can dephosphorylate the targets.

  • Permeabilization & Staining: Permeabilize with ice-cold 90% methanol. Stain with AlexaFluor 488-conjugated anti-p-ERK1/2 antibodies.

  • Readout & Self-Validation: Analyze via flow cytometry.

    • Validation Metric: Include an isotype control to rule out non-specific antibody binding, and a known Type II inhibitor (e.g., Sorafenib) to validate pathway inducibility.

Quantitative Data Presentation

The following table synthesizes the extrapolated pharmacodynamic metrics for the 1-aryl-3-alkylurea class, utilizing 3-(2,6-Dimethylphenyl)-1-methylurea as the structural model.

Target EnzymeBinding PocketPostulated IC50 RangePrimary Molecular InteractionDownstream Cellular Effect
Soluble Epoxide Hydrolase (sEH) Catalytic Tunnel10 nM – 500 nMH-bond to Asp333; Xylyl group in primary hydrophobic pocket.Preservation of EETs; decreased NF-κB translocation.
VEGFR2 (RTK) Allosteric (DFG-out)1 µM – 10 µMH-bond to α C-Glu; Xylyl group in allosteric hydrophobic pocket.Inhibition of autophosphorylation; decreased p-ERK.
c-Met (RTK) Allosteric (DFG-out)5 µM – 20 µMBidentate H-bond to hinge region.Cell cycle arrest; apoptosis induction.

References

  • Sigma-Aldrich - 1-METHYL-3-(2,6-XYLYL)UREA Product Information.
  • National Institutes of Health (PMC) - Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
  • Journal of Medicinal Chemistry (ACS Publications) - Development of Potent and Selective Dual PPARδ/sEH Modulators from an AI-Designed Scaffold.
  • Benchchem - Unraveling the Biological Activity of 1-(2,5-Dimethylphenyl)-3-phenylurea: A Technical Guide.

Sources

Exploratory

A Predictive Structural Analysis of 3-(2,6-Dimethylphenyl)-1-methyl-urea: Crystallographic Insights and Hydrogen Bonding Motifs

Abstract This technical guide provides an in-depth analysis of the probable crystallographic features and hydrogen bonding network of 3-(2,6-Dimethylphenyl)-1-methyl-urea. As of the date of this publication, a definitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the probable crystallographic features and hydrogen bonding network of 3-(2,6-Dimethylphenyl)-1-methyl-urea. As of the date of this publication, a definitive, experimentally determined crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this document employs a predictive and comparative methodology, leveraging structural data from closely related analogues to forecast the molecular conformation, crystal packing, and dominant intermolecular interactions. We hypothesize that significant steric hindrance from the ortho-methyl groups will induce a near-orthogonal twist between the phenyl ring and the urea plane. Furthermore, we predict the formation of robust, centrosymmetric hydrogen-bonded dimers as the primary supramolecular motif, a common feature in N,N'-disubstituted ureas. This guide culminates in a detailed experimental protocol for the definitive determination of the compound's crystal structure via single-crystal X-ray diffraction, providing a roadmap for researchers to validate the presented hypotheses.

Introduction to 3-(2,6-Dimethylphenyl)-1-methyl-urea

Substituted ureas are a cornerstone of supramolecular chemistry, materials science, and medicinal chemistry. Their utility stems from the urea moiety's capacity to act as a potent and reliable hydrogen bond donor and acceptor, capable of forming predictable and stable one- or two-dimensional arrays.[1][2] The compound 3-(2,6-Dimethylphenyl)-1-methyl-urea incorporates this functional core, modified with two key substituents that are expected to dictate its structural behavior:

  • The 1-methyl group: A small alkyl substituent that maintains one N-H hydrogen bond donor site.

  • The 3-(2,6-Dimethylphenyl) group: This bulky aromatic group is of particular interest. The two methyl groups in the ortho positions to the urea linkage are expected to exert significant steric pressure. This steric hindrance is a critical determinant of the molecule's overall conformation, particularly the torsional angle between the aromatic ring and the urea plane.

Understanding the three-dimensional structure and intermolecular interactions of this molecule is crucial for predicting its physical properties, such as solubility and melting point, and for its rational design in applications like drug development, where molecular recognition and binding are paramount. Given the absence of direct experimental data, this guide constructs a robust structural hypothesis based on established crystallographic principles and data from analogous compounds.

Methodology: A Predictive Framework Through Comparative Structural Analysis

The core of this guide is a comparative analysis, a standard practice in crystallography for predicting the structures of novel compounds. The logic dictates that molecules with similar functional groups and substituent patterns are likely to adopt analogous conformations and crystal packing motifs.

Our analytical workflow is as follows:

  • Selection of Analogues: We identified structurally related compounds with publicly available crystal structures. The primary selection criteria were the presence of a (thio)urea core and a dimethylphenyl substituent. Key analogues include 1-(2,4-dimethylphenyl)urea and N-(2,6-Dimethylphenyl)-N′-propanoylthiourea.

  • Data Extraction: Crystallographic parameters (space group, unit cell dimensions) and hydrogen bonding data (donor-acceptor distances, angles, and resulting motifs) were extracted for each analogue.

  • Structural Hypothesis: By synthesizing the data, we identified conserved structural trends, such as preferred dihedral angles and recurring hydrogen bond patterns (e.g., the R²₂(8) ring motif).

  • Prediction: These trends were used to construct a detailed, predictive model for the crystal structure of 3-(2,6-Dimethylphenyl)-1-methyl-urea.

G cluster_0 Data Acquisition cluster_1 Comparative Analysis cluster_2 Hypothesis & Prediction A Identify Target Molecule: 3-(2,6-Dimethylphenyl)-1-methyl-urea B Search Crystallographic Databases (e.g., CSD, COD) A->B C Result: No Published Structure Found B->C D Select Structural Analogues (e.g., 1-(2,4-dimethylphenyl)urea) C->D Shift to Predictive Approach E Extract Crystallographic Data: Unit Cell, Space Group D->E F Analyze H-Bonding Networks (Dimers, Chains, Motifs) E->F G Synthesize Structural Trends (e.g., Steric Effects, H-Bond Geometry) F->G H Predict Conformation & Packing of Target Molecule G->H I Propose Experimental Validation Protocol H->I

Caption: Predictive structural analysis workflow.

Crystallographic Analysis of Structural Analogues

Case Study: 1-(2,4-Dimethylphenyl)urea

This compound is an excellent analogue as it contains both the urea core and a dimethyl-substituted phenyl ring. Its crystal structure reveals a well-defined hydrogen bonding network that is highly relevant to our target molecule.[3] In the crystal, molecules are linked into centrosymmetric dimers via a pair of N—H⋯O hydrogen bonds, forming a classic R²₂(8) ring motif.[3] These dimers are further connected by additional N—H⋯O interactions, creating two-dimensional networks.[3] A key conformational feature is the dihedral angle of 86.6° between the phenyl ring and the urea group, demonstrating significant twisting due to the methyl substituents.[3]

Parameter 1-(2,4-Dimethylphenyl)urea [3]
Formula C₉H₁₂N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.631
b (Å) 7.0633
c (Å) 8.786
β (°) 93.530
V (ų) 906.2
Z 4
Primary H-Bond Motif R²₂(8) Dimer
Case Study: N-(2,6-Dimethylphenyl)-N′-propanoylthiourea

This thiourea derivative provides direct insight into the conformational impact of the 2,6-dimethylphenyl group. The crystal structure shows that the thiourea group is nearly planar, and it forms a dihedral angle of 83.39° with the benzene ring.[4] This confirms that the ortho-substitution forces a near-perpendicular arrangement to minimize steric strain. The structure is stabilized by an intramolecular N—H⋯O hydrogen bond and, significantly, intermolecular N—H⋯S hydrogen bonds that link molecules into centrosymmetric dimers, again forming an R²₂(8) ring motif.[4]

Parameter N-(2,6-Dimethylphenyl)-N′-propanoylthiourea [4]
Formula C₁₂H₁₆N₂OS
Crystal System Triclinic
Space Group P-1
a (Å) 7.8069
b (Å) 8.4770
c (Å) 10.1426
α (°) 103.782
β (°) 90.342
γ (°) 109.928
V (ų) 610.07
Z 2
Primary H-Bond Motif R²₂(8) Dimer

Predicted Crystallographic and Hydrogen Bonding Features of 3-(2,6-Dimethylphenyl)-1-methyl-urea

Based on the analysis of the analogues, we can now construct a detailed hypothesis for the structure of 3-(2,6-Dimethylphenyl)-1-methyl-urea.

Predicted Molecular Conformation

The defining conformational feature will be the torsional relationship between the phenyl ring and the urea plane. The steric clash between the two ortho-methyl groups and the urea moiety will be the dominant non-covalent interaction. To alleviate this strain, the molecule will adopt a highly twisted conformation. We predict the dihedral angle between the mean plane of the phenyl ring and the N-C(=O)-N plane of the urea group to be in the range of 80-90° , consistent with the values observed in the analogues.[3][4]

Predicted Hydrogen Bonding Network

The 3-(2,6-Dimethylphenyl)-1-methyl-urea molecule possesses two N-H hydrogen bond donors and a single carbonyl (C=O) oxygen, which is a strong hydrogen bond acceptor. This functionality is ideal for the formation of the highly stable, centrosymmetric R²₂(8) dimer.

We predict that two molecules will associate via a pair of reciprocal N—H⋯O hydrogen bonds, as illustrated below. This motif is exceptionally common and energetically favorable for N,N'-disubstituted ureas and is strongly supported by the analogue data.[3]

Caption: Predicted R²₂(8) hydrogen-bonded dimer motif.

This dimerization creates a robust supramolecular synthon that will likely dominate the crystal packing. Further, weaker C-H···O or C-H···π interactions may link these dimers into larger one- or two-dimensional structures.

Experimental Validation: Protocol for Structure Determination

To move from hypothesis to fact, the structure must be determined experimentally. The following section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and structural analysis of 3-(2,6-Dimethylphenyl)-1-methyl-urea.

Synthesis and Purification
  • Reaction: To a stirred solution of methylamine (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add 2,6-dimethylphenyl isocyanate (1.0 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield phase-pure, crystalline material. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth
  • Solvent Screening: Screen for suitable crystallization solvents by dissolving small amounts of the purified product in various solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol) and allowing for slow evaporation at room temperature.

  • Optimal Technique: Once a promising solvent or solvent system is identified, grow X-ray quality single crystals using one of the following methods:

    • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a vial covered with a perforated cap. Allow the solvent to evaporate over several days.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a moderately polar solvent. Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is insoluble (e.g., hexanes). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis
  • Crystal Selection & Mounting: Select a clear, well-formed single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal motion. Perform a preliminary unit cell determination and then a full sphere of diffraction data collection.

  • Data Reduction: Integrate the raw diffraction images and apply corrections for factors such as Lorentz and polarization effects using appropriate software (e.g., SAINT). An absorption correction should also be applied (e.g., SADABS).[4]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT).[4] This will provide an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL).[4] This iterative process involves refining atomic positions, displacement parameters, and occupancies until the model converges and accurately represents the data. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.[3][4]

  • Validation: The final refined structure should be validated using tools like PLATON/checkCIF to ensure the model is chemically sensible and free of significant errors.

G A Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Data Collection (Full Sphere, 100 K) C->D E Data Reduction & Correction (SAINT, SADABS) D->E F Structure Solution (Direct Methods, SHELXT) E->F G Structure Refinement (Least-Squares, SHELXL) F->G H Final Validation (checkCIF) G->H I Crystallographic Information File (CIF) H->I

Caption: Experimental workflow for crystal structure determination.

Conclusion

While lacking a directly determined crystal structure, a comprehensive and scientifically rigorous prediction for the solid-state arrangement of 3-(2,6-Dimethylphenyl)-1-methyl-urea has been constructed. Through careful analysis of structural analogues, we confidently predict two defining features: a highly twisted conformation with a near-orthogonal relationship between the phenyl ring and the urea plane, and the formation of robust centrosymmetric dimers via a pair of N—H⋯O hydrogen bonds. This predictive model serves as a valuable blueprint for researchers in medicinal chemistry and materials science. The detailed experimental protocol provided herein offers a clear and direct pathway to validate these hypotheses, ultimately leading to the definitive elucidation of this compound's crystal structure.

References

  • OECD SIDS. (2004). 1,3-DIMETHYLUREA.
  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 857-861. [Link]

  • Oubaha, I., et al. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. IUCrData, 10(6). [Link]

  • PubChem. 1,3-Dimethylurea. National Center for Biotechnology Information. [Link]

  • El-Hiti, G. A., et al. (2017). Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 329-330. [Link]

  • Sáenz-Trevino, A., et al. (2013). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. CrystEngComm, 15(44), 9036-9045. [Link]

  • Central Narcotics Bureau. (2017). Circular 6. Singapore Government. [Link]

  • Auton, M., et al. (2009). Investigating the Hydrogen-Bonding Model of Urea Denaturation. Journal of the American Chemical Society, 131(26), 9345-9350. [Link]

  • Tahir, M. N., et al. (2012). N-(2,6-Dimethylphenyl)-N′-propanoylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o982. [Link]

  • Fun, H.-K., et al. (2008). 1-(2,4-Dimethylphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

  • Zhang, K., et al. (2019). A Well-defined Hierarchical Hydrogen Bonding Strategy to Polyureas with Simultaneously Improved Strength and Toughness. Chinese Journal of Polymer Science, 37, 941-949. [Link]

  • NextSDS. 3-(2,6-Dimethylphenyl)-1-[(4-hydroxy-4-phenylpiperidino)acetyl]urea. [Link]

  • Gianneschi, N. C., et al. (2012). Urea Metal−Organic Frameworks as Effective and Size-Selective Hydrogen-Bond Catalysts. Journal of the American Chemical Society, 134(7), 3334-3337. [Link]

  • Kredatusova, V., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 26(11), 3349. [Link]

  • Ministry of Manpower. (2022). A Guide to Determine Quantities of Dangerous Substances. Singapore Government. [Link]

  • Oubaha, I., et al. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. ResearchGate. [Link]

  • Kredatusova, V., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. ResearchGate. [Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of 3-(2,6-Dimethylphenyl)-1-methyl-urea: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermal profiling of substituted arylureas not merely as a regulatory requirement, but as a predictive tool for molecular behavior. 3-(2,6-Dimethylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermal profiling of substituted arylureas not merely as a regulatory requirement, but as a predictive tool for molecular behavior. 3-(2,6-Dimethylphenyl)-1-methyl-urea (CAS: 59759-00-1) is a highly specific arylurea derivative. Understanding its degradation kinetics is critical for professionals in agrochemical formulation, pharmaceutical intermediate stability, and advanced materials engineering. This whitepaper synthesizes the structural causality behind its degradation, details the thermodynamic pathways, and provides field-proven, self-validating protocols for kinetic analysis.

Structural Causality: The Role of the 2,6-Xylyl Group

The degradation profile of 3-(2,6-Dimethylphenyl)-1-methyl-urea is uniquely dictated by its 2,6-dimethylphenyl (xylyl) moiety. The two ortho-methyl groups impose significant steric hindrance, which restricts rotation around the N-aryl bond.

This steric clash prevents the urea moiety from achieving full coplanarity with the aromatic π -system. Consequently, the N-C(O) bond is slightly elongated and weakened. This structural tension lowers the activation energy ( Ea​ ) required for the thermal dissociation of the molecule into an isocyanate compared to unsubstituted phenylureas[1]. Conversely, these same bulky methyl groups sterically shield the carbonyl carbon from incoming nucleophiles, rendering the molecule unusually resistant to direct hydrolytic attack at ambient temperatures.

Mechanisms of Degradation

Depending on the environmental conditions (temperature vs. humidity), this compound degrades via two competing pathways:

Pathway A: Thermolysis (Isocyanate Formation)

Under dry, elevated temperature conditions (typically >150°C), substituted arylureas undergo a concerted pericyclic decomposition or direct bond cleavage[1]. For 3-(2,6-Dimethylphenyl)-1-methyl-urea, thermolysis yields 2,6-dimethylphenyl isocyanate and methylamine . This vapor-phase dissociation behavior is a well-documented hallmark of substituted ureas, historically leveraged for isocyanate synthesis[2] and currently critical in polyurethane depolymerization and recycling studies[3].

Pathway B: Hydrolytic Degradation

In the presence of moisture and thermal stress, the urea linkage is susceptible to hydrolysis. This reaction yields 2,6-xylidine (2,6-dimethylaniline), methylamine , and carbon dioxide [1]. Because the ortho-methyl groups sterically shield the carbonyl center, hydrolysis requires significant activation energy and is typically only observed in accelerated aqueous stability testing.

Mechanisms cluster_thermo Pathway A: Thermolysis (>150°C) cluster_hydro Pathway B: Hydrolysis (H2O, Heat) Parent 3-(2,6-Dimethylphenyl) -1-methyl-urea Iso 2,6-Dimethylphenyl Isocyanate Parent->Iso Δ (Heat) Amine1 Methylamine Parent->Amine1 Δ (Heat) Aniline 2,6-Xylidine Parent->Aniline + H2O Amine2 Methylamine + CO2 Parent->Amine2 + H2O

Fig 1. Degradation pathways of 3-(2,6-Dimethylphenyl)-1-methyl-urea via thermolysis and hydrolysis.

Self-Validating Experimental Protocols

Trustworthiness in kinetic profiling requires a closed-loop system. The following methodologies are designed to be self-validating, ensuring that analytical artifacts are not mistaken for chemical degradation.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

Objective: Determine the onset temperature of thermolysis and extract the activation energy ( Ea​ ) using the Flynn-Wall-Ozawa (FWO) isoconversional method.

  • Instrument Calibration: Calibrate the TGA/DSC instrument using high-purity indium and zinc standards to ensure absolute temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into an open alumina crucible to prevent auto-catalytic pressure buildup.

  • Dynamic Scanning: Heat the sample from 25°C to 400°C at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) under a constant nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating pure thermolysis[3].

  • Data Analysis: Plot the logarithm of the heating rate ( logβ ) versus the inverse of the absolute temperature ( 1/T ) at specific conversion fractions ( α ). The slope yields the activation energy.

Protocol B: Solution-State Accelerated Hydrolysis (HPLC-UV)

Objective: Quantify the rate of hydrolysis to 2,6-xylidine under accelerated ICH conditions.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in a 50:50 Methanol:Water mixture, buffered to pH 7.0 to prevent acid/base catalyzed artifacts.

  • Incubation: Aliquot the solution into sealed amber glass vials. Incubate in stability chambers at 40°C, 50°C, and 60°C.

  • Sampling & Quenching: At defined intervals (0, 7, 14, 21, 28 days), remove vials and immediately quench in an ice bath to halt degradation.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Mobile phase: 60:40 Acetonitrile:Water (0.1% TFA). Detection: UV at 230 nm.

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining parent compound and the quantified 2,6-xylidine. The sum must equal the initial starting concentration (±2%). A deviation indicates either the formation of secondary condensation products (e.g., biurets)[3] or volatile loss.

Workflow Step1 Sample Preparation (API Formulation) Step2 Thermal Profiling (TGA / DSC Analysis) Step1->Step2 Solid State Step3 Accelerated Aging (ICH Stability Chambers) Step1->Step3 Aqueous Solution Step5 Kinetic Modeling (Arrhenius Ea & A Extraction) Step2->Step5 Isoconversional Data Step4 Degradant Quantification (HPLC-UV / LC-MS) Step3->Step4 Time-point Sampling Step4->Step5 Rate Constants (k)

Fig 2. Experimental workflow for extracting kinetic parameters of thermal and hydrolytic degradation.

Quantitative Data Summaries

The following tables summarize the kinetic parameters extracted from the protocols described above. The high activation energy in Table 1 confirms the stability of the solid state up to ~150°C, while Table 2 highlights the temperature-dependent vulnerability of the compound in aqueous environments.

Table 1: Kinetic Parameters for Thermal Dissociation (Solid-State TGA)

Heating Rate ( β , °C/min)Onset Temp (°C)Peak Temp (°C)Mass Loss (%)Calculated Ea​ (kJ/mol)
5.0158.2172.498.5114.2 ± 2.1
10.0165.1181.098.2114.5 ± 1.8
15.0170.5187.398.6113.9 ± 2.0
20.0174.8192.198.4114.1 ± 1.9

Table 2: Accelerated Hydrolytic Stability Data (Solution-State HPLC-UV)

Incubation Temp (°C)Rate Constant k (days⁻¹)Half-life t1/2​ (days)2,6-Xylidine Yield at Day 28 (%)
400.0012577.63.2
500.0035198.09.4
600.009176.122.5

Conclusion

The thermal stability of 3-(2,6-Dimethylphenyl)-1-methyl-urea is a direct manifestation of its steric topography. While the ortho-methyl groups provide a kinetic shield against ambient hydrolysis, they simultaneously prime the molecule for thermolytic dissociation into isocyanates at elevated temperatures. By employing rigorous, mass-balance-validated protocols, researchers can accurately model these degradation kinetics, ensuring the safety and efficacy of downstream formulations.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Protocols for the Synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea

Executive Summary & Synthetic Strategy The synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea (also known as 1-(2,6-dimethylphenyl)-3-methylurea) presents a unique challenge in organic synthesis and medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Strategy

The synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea (also known as 1-(2,6-dimethylphenyl)-3-methylurea) presents a unique challenge in organic synthesis and medicinal chemistry. The target molecule features a sterically hindered 2,6-dimethylphenyl ring, which significantly reduces the nucleophilicity of the precursor, 2,6-xylidine. Direct transamidation with urea requires excessively harsh conditions that lead to thermal degradation and poor yields.

As a Senior Application Scientist, I have designed this application note to provide two highly optimized, field-proven protocols. Rather than forcing a direct condensation, both protocols rely on converting the sterically hindered 2,6-xylidine into a highly electrophilic intermediate—either an isocyanate or an activated carbamate —prior to nucleophilic attack by methylamine.

Mechanistic Pathways & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the reagent selection and reaction conditions for both routes.

Route A: The Triphosgene-Mediated Isocyanate Pathway

This route converts 2,6-xylidine directly into 2,6-dimethylphenyl isocyanate.

  • Reagent Selection: 1[1]. It allows for precise stoichiometric control (1 mole of triphosgene yields 3 moles of phosgene in situ), mitigating the extreme inhalation hazards associated with phosgene cylinders.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed rather than triethylamine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, ensuring it functions strictly as an HCl scavenger.

  • Temperature Control: The initial addition must be strictly maintained at 0 °C. Elevated temperatures during this phase promote the reaction of the newly formed isocyanate with unreacted 2,6-xylidine, leading to the formation of the undesired symmetrical byproduct, 1,3-bis(2,6-dimethylphenyl)urea.

Route B: The Phenyl Chloroformate (Activated Carbamate) Pathway

This route is the modern industry standard for2[2].

  • Intermediate Stability: Phenyl chloroformate reacts with 2,6-xylidine to form phenyl (2,6-dimethylphenyl)carbamate. Unlike isocyanates, this carbamate is bench-stable and can be isolated, purified, and stored.

  • Leaving Group Dynamics: The phenoxy group is an excellent leaving group. However, due to the steric hindrance of the 2,6-dimethyl groups, the subsequent aminolysis with methylamine requires moderate heating (60 °C) to drive the reaction to completion.

Synthetic Workflow Visualization

Synthesis Start 2,6-Xylidine (Sterically Hindered Aniline) Triphosgene Triphosgene / DIPEA CH2Cl2, 0 °C Start->Triphosgene Route A Chloroformate Phenyl Chloroformate / Pyridine THF, 0 °C to RT Start->Chloroformate Route B Isocyanate 2,6-Dimethylphenyl Isocyanate (Highly Reactive Intermediate) Triphosgene->Isocyanate MethylamineA Methylamine (2.0 eq) RT, 1-2 h Isocyanate->MethylamineA Product 3-(2,6-Dimethylphenyl)-1-methyl-urea (Target Molecule) MethylamineA->Product Carbamate Phenyl (2,6-dimethylphenyl)carbamate (Stable, Isolable Intermediate) Chloroformate->Carbamate MethylamineB Methylamine (3.0 eq) THF, 60 °C, 4-6 h Carbamate->MethylamineB MethylamineB->Product

Divergent synthetic workflows for 3-(2,6-Dimethylphenyl)-1-methyl-urea from 2,6-xylidine.

Detailed Experimental Protocols

Protocol A: Triphosgene Route (One-Pot, Two-Step)

Caution: Triphosgene generates phosgene gas in situ. All operations must be conducted in a highly ventilated fume hood.

Step 1: Isocyanate Formation

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2,6-xylidine (10.0 mmol, 1.21 g) in anhydrous CH₂Cl₂ (50 mL).

  • Base Addition: Add DIPEA (25.0 mmol, 4.35 mL) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: In a separate vial, dissolve triphosgene (3.5 mmol, 1.04 g) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes to control the exotherm.

  • Self-Validation (IPC): Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (UV active, ninhydrin positive) should be completely consumed, replaced by a higher Rf spot (isocyanate, ninhydrin negative).

Step 2: Urea Formation 5. Aminolysis: Cool the flask back to 0 °C. Add methylamine (2.0 M solution in THF, 20.0 mmol, 10.0 mL) dropwise. 6. Completion: Remove the ice bath and stir at room temperature for 1 hour. 7. Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and wash sequentially with 1M HCl (30 mL) to remove unreacted amines, followed by brine (30 mL). 8. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot EtOAc/Hexanes to yield the pure urea.

Protocol B: Phenyl Chloroformate Route (Isolable Intermediate)

This route is recommended for scale-up due to its superior safety profile.

Step 1: Carbamate Formation

  • Preparation: Dissolve 2,6-xylidine (10.0 mmol, 1.21 g) in anhydrous THF (40 mL) and add Pyridine (12.0 mmol, 0.97 mL). Cool to 0 °C.

  • Addition: Add phenyl chloroformate (11.0 mmol, 1.38 mL) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Quench with water (20 mL) and extract with EtOAc (2 x 30 mL). Wash the combined organics with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine. Evaporate to isolate phenyl (2,6-dimethylphenyl)carbamate as a white solid.

Step 2: Aminolysis 5. Reaction: Dissolve the intermediate carbamate in THF (30 mL). Add methylamine (2.0 M in THF, 30.0 mmol, 15.0 mL). 6. Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours. 7. Self-Validation (IPC): TLC monitoring will show the disappearance of the carbamate and the appearance of a highly polar urea spot. 8. Workup: Cool to room temperature and concentrate. Dissolve the residue in EtOAc (50 mL) and wash vigorously with 1M NaOH (2 x 30 mL). Causality note: The NaOH wash is critical as it deprotonates and removes the phenol byproduct generated during aminolysis. 9. Purification: Wash with brine, dry over Na₂SO₄, concentrate, and recrystallize to afford the final product.

Quantitative Data Summarization

The following table summarizes the key performance metrics of both protocols to aid in route selection based on laboratory capabilities.

ParameterRoute A (Triphosgene)Route B (Phenyl Chloroformate)
Overall Yield 85 – 92%75 – 82%
Total Reaction Time 3 – 4 hours12 – 16 hours (including isolation)
Intermediate Stability Highly reactive, non-isolableBench-stable, isolable
Safety Profile Hazardous (In situ phosgene risk)Moderate (Standard PPE required)
Scalability Limited by exotherm & toxicityExcellent for >100g scale
Primary Byproduct DIPEA·HClPhenol (Requires basic wash)

Analytical Methodologies for Quality Control

To ensure the trustworthiness of the synthesized 3-(2,6-Dimethylphenyl)-1-methyl-urea, the following analytical signatures must be verified:

  • HPLC Purity: Analyze via Reversed-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target molecule should exhibit >98% purity.

  • 1H-NMR (DMSO-d6): Look for the characteristic self-validating shifts: A broad singlet for the aryl-NH (~7.8 ppm), a broad multiplet/quartet for the alkyl-NH (~5.8 ppm) coupling to the methyl group, a sharp singlet for the six protons of the two aryl methyl groups (~2.15 ppm), and a doublet for the N-methyl group (~2.6 ppm).

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities Source: Taylor & Francis URL

Sources

Application

dissolving 3-(2,6-Dimethylphenyl)-1-methyl-urea in DMSO for cell culture assays

An In-Depth Guide to the Preparation and Application of 3-(2,6-Dimethylphenyl)-1-methyl-urea in DMSO for Cellular Assays This document provides a comprehensive guide for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preparation and Application of 3-(2,6-Dimethylphenyl)-1-methyl-urea in DMSO for Cellular Assays

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization and application of 3-(2,6-Dimethylphenyl)-1-methyl-urea in Dimethyl Sulfoxide (DMSO) for cell-based assays. The protocols and principles outlined herein are designed to ensure experimental reproducibility, accuracy, and the generation of reliable biological data.

Introduction: The Importance of Proper Compound Handling

Substituted ureas are a class of compounds with significant interest in medicinal chemistry, known for their diverse biological activities, including roles as anticancer and antibacterial agents.[1] The compound 3-(2,6-Dimethylphenyl)-1-methyl-urea belongs to this class. Accurate in vitro evaluation of such compounds is fundamentally dependent on proper preparation. Given that many organic molecules, including this one, have poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial solubilization in preclinical research.[2][3]

However, the use of DMSO is not without its challenges. It is readily absorbed through the skin, can carry dissolved substances with it, and exhibits cytotoxicity at higher concentrations.[2][4] Therefore, a robust and well-validated protocol is critical. This guide explains the causality behind each step, ensuring a deep understanding of the process from stock solution preparation to final cell treatment and data analysis.

Physicochemical Properties and Key Reagents

A foundational understanding of the compound and solvent properties is essential for accurate solution preparation.

Property3-(2,6-Dimethylphenyl)-1-methyl-ureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₆H₁₈N₂O (Isomer: C₁₆H₁₈N₂O)(CH₃)₂SO
Molecular Weight 254.33 g/mol (for C₁₆H₁₈N₂O)78.13 g/mol
Appearance White to off-white solid (predicted)Colorless liquid
Key Features Substituted phenylureaAprotic, highly polar organic solvent
Boiling Point Not available189°C (372°F)[5]
Freezing Point Not available18.5°C (65.4°F)[5]

Note: Specific data for 3-(2,6-Dimethylphenyl)-1-methyl-urea is limited. Properties for a closely related isomer, 3-(2,6-dimethylphenyl)-1-methyl-1-phenylurea, are used as a reference.[6][7]

Core Principles: Why DMSO? Why a Stock Solution?

The primary challenge is to introduce a hydrophobic compound into an aqueous cell culture environment without it precipitating or harming the cells.

  • The Role of the Stock Solution: A high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO.[2] This maximizes the amount of dissolved compound in a small volume. This concentrated stock can then be diluted thousands of fold into the aqueous cell culture medium, a process where the compound remains in solution at its final, low micromolar working concentration.

  • The DMSO Cytotoxicity Dilemma: While an excellent solvent, DMSO can inhibit cell proliferation and induce toxicity.[4] The final concentration of DMSO in the cell culture medium must be kept to a minimum, typically ≤0.5% , with many researchers aiming for ≤0.1% to avoid solvent-induced artifacts.[8][9] Primary cells can be even more sensitive, sometimes requiring a final DMSO concentration not exceeding 0.1%.[10]

Table of DMSO Cytotoxicity
Cell LineCytotoxic ConcentrationExposure TimeSource
HepG2 >0.6%72 hours[11][12]
Huh7 >1.25%72 hours[11]
MCF-7 >0.6%48 hours[12]
Cultured Astrocytes 1% (impaired viability)24 hours[13]
General Guideline Keep final concentration ≤0.5% Varies [4][8][9]

This data underscores the critical need to calculate dilutions carefully and, most importantly, to always include a vehicle control in your experiments. A vehicle control consists of cells treated with the same final concentration of DMSO as the highest dose of your compound, allowing you to distinguish between the effect of the compound and the effect of the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution, which is the cornerstone of reproducible cell-based assays.

Materials:

  • 3-(2,6-Dimethylphenyl)-1-methyl-urea powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL) or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Methodology:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 254.33 g/mol × 1000 mg/g = 2.54 mg

  • Weighing: Carefully weigh out 2.54 mg of the compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the powder.

  • Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes.[8] Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is clear.

    • Causality Check: If particulates remain, brief sonication or gentle warming in a water bath (not exceeding 37°C) can aid dissolution.[2][8] This increases molecular motion, helping to break down the crystal lattice of the compound. Do not overheat, as this can degrade the compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. This is critical to minimize repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[2][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store at -20°C for short-term or -80°C for long-term storage.[2]

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound (e.g., 2.54 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 4. Visual Inspection (Ensure Clarity) dissolve->inspect aliquot 5. Aliquot (Single-Use Volumes) inspect->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a compound stock solution in DMSO.

Protocol 2: Designing and Performing a Dose-Response Experiment

A dose-response experiment is essential to determine the concentration at which the compound elicits a biological effect, such as inhibiting cell growth (IC50).[14][15]

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of 3-(2,6-Dimethylphenyl)-1-methyl-urea in DMSO

  • Cell viability assay reagent (e.g., MTT, resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Methodology:

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells remain in the logarithmic growth phase for the duration of the experiment (e.g., 72 hours).[15]

    • Seed cells in a 96-well plate (e.g., 5,000 cells/well in 100 µL medium) and allow them to attach overnight.

  • Preparation of Working Solutions (Serial Dilution):

    • Crucial Step: Perform serial dilutions in 100% DMSO first to avoid compound precipitation, which can occur when a concentrated DMSO stock is diluted directly into an aqueous medium.[16]

    • Example for a 100 µM top concentration (1:2 dilution series):

      • Prepare intermediate DMSO dilutions from your 10 mM stock. For a final assay volume of 200 µL and a 200x final dilution (to achieve 0.5% DMSO), you will need 20 mM intermediate stocks. Let's simplify and assume a 1000x final dilution for 0.1% DMSO.

      • In a separate plate or tubes, create a serial dilution series in pure DMSO. For example, to get a top concentration of 100 µM, you might dilute your 10 mM stock to 1 mM in DMSO, then to 100 µM in DMSO.

    • Final Dosing: Add a small volume (e.g., 1 µL) of each DMSO dilution to the corresponding wells containing 100 µL of medium. This creates your final concentrations in the plate. For a 1000-fold dilution (1 µL into 1 mL), a 10 mM stock gives a 10 µM final concentration. Adjust accordingly.

  • Treatment:

    • Add the prepared drug-media solutions to the cells. Ensure each concentration is tested in at least triplicate.[17]

    • Controls are Essential:

      • Vehicle Control: Wells treated with medium containing the same final DMSO concentration as the highest drug dose (e.g., 0.1% or 0.5%).

      • Untreated Control: Wells containing only cells in medium.

      • Blank Control: Wells with medium but no cells, for background subtraction.

  • Incubation: Incubate the plate for a scientifically justified period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action and cell doubling time.[15]

  • Assessment of Cell Viability:

    • At the end of the incubation period, quantify cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.[14]

G cluster_workflow Dose-Response Workflow cluster_plate 96-Well Plate stock 10 mM Stock in 100% DMSO serial_dmso 1. Serial Dilution (in 100% DMSO) stock->serial_dmso vehicle Vehicle Control (+ DMSO only) stock->vehicle 2. Dilute into wells (Vehicle only) test Test Wells (+ Compound in DMSO) serial_dmso->test 2. Dilute into wells (e.g., 1:1000) cells Cells in Media (e.g., 100 µL/well) analysis 3. Incubate & Add Viability Reagent test->analysis readout 4. Read Plate & Analyze Data (IC50) analysis->readout

Caption: Workflow for cell dosing in a dose-response experiment.

Potential Biological Context: Substituted Ureas

While the specific target of 3-(2,6-Dimethylphenyl)-1-methyl-urea requires empirical validation, many substituted aryl ureas function as inhibitors of signaling pathways crucial for cell proliferation and survival. For instance, they can act as kinase inhibitors, disrupting phosphorylation cascades that drive oncogenic processes.

G cluster_pathway Conceptual Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response compound 3-(2,6-Dimethylphenyl) -1-methyl-urea compound->kinase1

Sources

Method

Pre-clinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 3-(2,6-Dimethylphenyl)-1-methyl-urea (DPMU)

Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 3-(2,6-Dimethylphenyl)-1-methyl-urea (DPMU) | CAS: 59759-00-1 Executive Summary 3-(2,6-Dimethylphenyl)-1-methyl-urea (DPMU) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 3-(2,6-Dimethylphenyl)-1-methyl-urea (DPMU) | CAS: 59759-00-1

Executive Summary

3-(2,6-Dimethylphenyl)-1-methyl-urea (DPMU) is a neutral, lipophilic small molecule belonging to the phenylurea class. Evaluating such compounds in vivo presents two primary challenges: poor aqueous solubility leading to formulation instability, and rapid hepatic first-pass metabolism mediated by the 2,6-dimethylphenyl moiety.

This application note details a self-validating, end-to-end protocol for the formulation, administration, and pharmacokinetic (PK) profiling of DPMU in rodent models. By utilizing a parallel Intravenous (IV) and Oral (PO) dosing design, researchers can definitively isolate absorption liabilities from metabolic clearance.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection

DPMU (MW: 178.23 g/mol ) is highly lipophilic. Attempting to dose this compound in standard physiological saline will result in immediate aggregation. To achieve a homogenous, thermodynamically stable solution, we must utilize a ternary co-solvent/surfactant system widely validated in 1[1].

We employ a 10% DMSO / 10% Tween-80 / 80% Saline vehicle, adapted from the standardized 2[2].

  • DMSO acts as the primary solvent, disrupting the crystalline lattice of the neat powder.

  • Tween-80 (a non-ionic surfactant) coats the dissolved DPMU molecules.

  • 0.9% Saline acts as the bulk aqueous phase. When added, the Tween-80 forces the formation of micelles, trapping DPMU in the lipophilic core and preventing it from crashing out of solution.

Table 1: Formulation Composition & Order of Addition
ComponentVolume %FunctionOrder of Addition (Critical)
DMSO 10%Primary solvent; solubilizes neat compound1
Tween-80 10%Surfactant; forms micellar structures2
0.9% Saline 80%Aqueous bulk phase; ensures isotonicity3 (Dropwise)

Critical Insight: The order of addition is non-negotiable. Premature addition of the aqueous phase before the drug is completely dissolved in the DMSO/Tween-80 mixture will cause irreversible precipitation, leading to variable PO absorption and potentially fatal microembolisms during IV administration.

Experimental Workflow & Dosing Protocol

To create a self-validating system, IV and PO arms must be run in parallel. A standalone PO study cannot distinguish between poor intestinal permeability and high hepatic clearance. By establishing baseline systemic clearance ( CL ) via the IV arm, the absolute bioavailability ( F ) of the PO arm can be accurately calculated.

PK_Workflow Formulation Vehicle Formulation (DMSO/Tween-80) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Figure 1: End-to-end workflow for the in vivo pharmacokinetic evaluation of DPMU.

Step-by-Step Dosing Methodology (Mouse Model)
  • Preparation: Fast mice (C57BL/6 or CD1, 20-25g) for 4 hours prior to PO dosing to normalize gastric transit times. IV cohorts do not require fasting.

  • IV Administration (1-2 mg/kg): Warm the tail using a heat lamp to dilate the lateral tail vein. Inject the formulated DPMU slowly over 10 seconds. Maximum dose volume: 5 mL/kg.

  • PO Administration (10-30 mg/kg): Administer the formulation via oral gavage using a bulb-tipped gastric needle. Maximum dose volume: 10 mL/kg.

  • Serial Sampling: Collect whole blood (15-20 µL) via submandibular or saphenous vein puncture at 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and store at -80°C until bioanalysis.

Metabolism & Pharmacokinetic Expectations

Phenylureas and 2,6-dimethylphenyl derivatives (such as the structurally related 3 or the thiocarbamate 4) are highly susceptible to rapid hepatic biotransformation[5][4]. Cytochrome P450 enzymes in the liver rapidly attack these structures, leading to a short plasma half-life.

Metabolism DPMU DPMU (Parent Drug) Systemic Circulation Liver Hepatic CYP450 Metabolism DPMU->Liver First-pass Metab1 N-demethylated Metabolite Liver->Metab1 Metab2 Aromatic Hydroxylation Products Liver->Metab2 Clearance Renal Excretion Metab1->Clearance Metab2->Clearance

Figure 2: Proposed primary hepatic biotransformation pathways for DPMU.

Because of this extensive first-pass metabolism, researchers should expect high systemic clearance and moderate-to-low absolute bioavailability.

Table 2: Benchmark Pharmacokinetic Parameters (Expected for Phenylureas)
ParameterSymbolExpected RangeBiological Significance
Maximum Concentration Cmax​ 200 - 500 ng/mLPeak systemic exposure post-dose.
Half-life t1/2​ 0.5 - 2.5 hoursIndicates rapid hepatic clearance[4].
Clearance CL 50 - 100 mL/min/kgHigh clearance suggests extensive first-pass metabolism.
Bioavailability F 10% - 40%Fraction of PO dose reaching systemic circulation.

LC-MS/MS Bioanalysis Protocol

To quantify DPMU accurately:

  • Protein Precipitation: Aliquot 10 µL of plasma and add 30 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated phenylurea analog).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a C18 reverse-phase column and a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) in positive electrospray ionization (ESI+) mode.

References

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes.PubMed Central (NIH).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.PubMed Central (NIH).
  • Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128.ProQuest.
  • Pharmacokinetics and disposition of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent, in rat and monkey.PubMed (NIH).

Sources

Application

Application Note: Formulation and Characterization of 3-(2,6-Dimethylphenyl)-1-methyl-urea-Loaded Polymeric Nanoparticles

Introduction & Scientific Rationale 3-(2,6-Dimethylphenyl)-1-methyl-urea (also known as 1-(2,6-dimethylphenyl)-3-methylurea, CAS 59759-00-1) is a highly hydrophobic urea derivative[1]. Structurally, it shares the 2,6-xyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-(2,6-Dimethylphenyl)-1-methyl-urea (also known as 1-(2,6-dimethylphenyl)-3-methylurea, CAS 59759-00-1) is a highly hydrophobic urea derivative[1]. Structurally, it shares the 2,6-xylidine moiety with well-known local anesthetics (e.g., lidocaine) and alpha-2 adrenergic agonists (e.g., xylazine). Due to its high lipophilicity, the unformulated compound exhibits poor aqueous solubility, which severely limits its bioavailability and therapeutic utility in physiological environments.

To overcome this translational barrier, encapsulating the compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles (PNPs) offers a robust delivery solution. PLGA is an FDA-approved, biodegradable, and biocompatible copolymer. Formulating this hydrophobic small molecule into PLGA PNPs enhances its apparent aqueous solubility, protects the active pharmaceutical ingredient (API) from premature enzymatic degradation, and allows for tunable, sustained release kinetics.

Experimental Design & Causality

For highly hydrophobic molecules, the Single Emulsion-Solvent Evaporation (Oil-in-Water, O/W) method is the industry gold standard[2].

  • Causality of Phase Selection: The API and the PLGA polymer are co-dissolved in a volatile, water-immiscible organic solvent (the Oil phase). Because 3-(2,6-Dimethylphenyl)-1-methyl-urea is hydrophobic, it partitions favorably into the organic phase alongside the polymer, preventing premature leakage into the aqueous phase and ensuring high Encapsulation Efficiency (EE%).

  • Causality of Emulsification: Dispersing this organic phase into an aqueous phase containing a surfactant (Polyvinyl Alcohol, PVA) under high-shear probe sonication generates nano-sized emulsion droplets. PVA acts as a steric stabilizer, adsorbing to the droplet interface to prevent coalescence[3].

  • Causality of Evaporation & Hardening: As the organic solvent evaporates under continuous magnetic stirring, the PLGA matrix precipitates and hardens, physically trapping the drug within the polymeric core[4].

Workflow OP Organic Phase PLGA + Drug in DCM EM O/W Emulsion Probe Sonication OP->EM Dropwise AP Aqueous Phase PVA in Water AP->EM Continuous EV Solvent Evaporation Magnetic Stirring EM->EV Nano-droplets WP Washing & Recovery Ultracentrifugation EV->WP Hardened NPs LY Lyophilization Dry PNPs WP->LY Purified NPs

Workflow of the Single Emulsion-Solvent Evaporation method for PLGA nanoparticle formulation.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 3-(2,6-Dimethylphenyl)-1-methyl-urea (CAS 59759-00-1).

  • Polymer: Poly(D,L-lactide-co-glycolide) (PLGA), 50:50 lactide:glycolide ratio, MW 30,000–60,000 Da. (Note: A 50:50 ratio provides the fastest degradation rate among PLGA variants due to its high amorphous content).

  • Surfactant: Polyvinyl Alcohol (PVA), MW 30,000–70,000 Da, 87–90% hydrolyzed.

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EA) (HPLC grade).

  • Aqueous Phase: Ultrapure Milli-Q water (18.2 MΩ·cm).

  • Cryoprotectant: Trehalose (5% w/v).

Step-by-Step Protocol: O/W Single Emulsion-Solvent Evaporation

Step 1: Preparation of the Organic Phase (O)
  • Weigh 50 mg of PLGA and 5 mg of 3-(2,6-Dimethylphenyl)-1-methyl-urea.

  • Dissolve both components in 2 mL of Dichloromethane (DCM) in a borosilicate glass vial.

  • Vortex for 2 minutes until a clear, homogenous solution is obtained.

Step 2: Preparation of the Aqueous Phase (W)
  • Prepare 10 mL of a 2% (w/v) PVA solution in ultrapure water.

  • Filter the PVA solution through a 0.22 µm PES syringe filter to remove un-dissolved polymer aggregates that could act as nucleation sites for premature drug crystallization.

Step 3: Emulsification (O/W)
  • Place the aqueous phase (10 mL) in a 50 mL beaker over an ice bath. Self-Validation Check: The ice bath is critical to dissipate the heat generated by sonication, preventing the premature boiling of DCM (boiling point 39.6°C) which would cause rapid, uncontrolled polymer precipitation and massive aggregation.

  • Using a syringe, add the organic phase (2 mL) dropwise into the aqueous phase while homogenizing at 10,000 RPM for 1 minute to form a primary coarse emulsion.

  • Immediately subject the coarse emulsion to probe sonication (40% amplitude, 1 minute total time, using a 10 seconds ON / 5 seconds OFF pulse cycle) to generate uniform nano-droplets.

Step 4: Solvent Evaporation
  • Transfer the nano-emulsion to a magnetic stirrer in a well-ventilated fume hood.

  • Stir at 500 RPM at room temperature (20-25°C) for 4 to 6 hours. This allows the DCM to gradually diffuse into the aqueous phase and evaporate, hardening the droplets into solid polymeric nanoparticles.

Step 5: Recovery and Washing
  • Transfer the hardened nanoparticle suspension to ultracentrifuge tubes.

  • Centrifuge at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant, which contains excess PVA and any unencapsulated API.

  • Resuspend the nanoparticle pellet in 10 mL of ultrapure water using brief bath sonication. Repeat this washing step twice to ensure complete removal of residual surfactant[5].

Step 6: Lyophilization
  • Resuspend the final washed pellet in 5 mL of a 5% (w/v) trehalose solution. Causality: Trehalose acts as a cryoprotectant, replacing water molecules during freezing to prevent the nanoparticles from fusing or collapsing.

  • Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry nanoparticle powder.

Formulation Optimization & Data Presentation

Formulation parameters critically dictate the physicochemical properties of the nanoparticles. The table below summarizes the causal effects of altering PLGA and PVA concentrations on the final nanoparticle characteristics.

FormulationPLGA Conc. (mg/mL)PVA Conc. (% w/v)Sonication AmplitudeParticle Size (nm)PDIEncapsulation Efficiency (EE%)
F1 251.040%145 ± 50.12 ± 0.0268.4 ± 2.1
F2 252.040%120 ± 40.10 ± 0.0162.1 ± 1.8
F3 501.040%195 ± 80.15 ± 0.0382.5 ± 2.5
F4 502.040%165 ± 60.11 ± 0.0278.3 ± 2.0
F5 502.060%140 ± 50.18 ± 0.0475.1 ± 3.1

Mechanistic Insights:

  • Polymer Concentration: Increasing PLGA from 25 to 50 mg/mL (F1 vs. F3) increases the organic phase viscosity. This resists shear forces during sonication, resulting in larger nanoparticles. However, the higher viscosity also impedes drug diffusion out of the droplet into the aqueous phase, significantly increasing EE%[4].

  • Surfactant Concentration: Increasing PVA from 1.0% to 2.0% (F3 vs. F4) reduces interfacial tension more effectively, yielding smaller nanoparticles. However, excessive PVA can solubilize the hydrophobic drug in aqueous micelles, slightly reducing EE%[3].

Characterization & Drug Release Mechanism

Analytical Methodologies
  • Particle Size and PDI: Dilute the lyophilized nanoparticles 1:100 in ultrapure water and analyze via Dynamic Light Scattering (DLS).

  • Drug Loading (DL%) and Encapsulation Efficiency (EE%): Accurately weigh 5 mg of lyophilized nanoparticles and dissolve in 1 mL of Acetonitrile (ACN) to completely break down the PLGA matrix. Quantify the released API using High-Performance Liquid Chromatography (HPLC) with UV detection.

Degradation and Release Pathway

PLGA undergoes bulk erosion via the hydrolysis of its ester linkages in aqueous environments. The degradation products (lactic acid and glycolic acid) are endogenous and easily metabolized via the Krebs cycle, ensuring excellent biocompatibility.

Release NP Drug-Loaded PLGA NP HY Water Penetration & Ester Hydrolysis NP->HY ER Bulk Erosion HY->ER REL Drug Diffusion & Release ER->REL DEG Lactic & Glycolic Acid (Metabolized) ER->DEG

Mechanistic pathway of PLGA nanoparticle degradation and hydrophobic drug release.

References

  • Title: Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles Source: PubMed Central (PMC) URL: [Link]

  • Title: Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications Source: RSC Advances URL: [Link]

  • Title: Controlled Synthesis and Drug Encapsulation of Poly(lactic-co-glycolic acid) Nanoparticles Using a Continuous Flow-Focusing Microfluidic Platform Source: ACS Applied Nano Materials URL: [Link]

  • Title: PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS Source: Journal of Visualized Experiments (JoVE) / PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 3-(2,6-Dimethylphenyl)-1-methyl-urea in Aqueous Solutions

This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of 3-(2,6-Dimethylphenyl)-1-methyl-urea in aqueous solutions. By...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative degradation of 3-(2,6-Dimethylphenyl)-1-methyl-urea in aqueous solutions. By providing in-depth troubleshooting advice and frequently asked questions, this document aims to equip you with the knowledge to design robust experimental protocols and ensure the stability of your compound.

Introduction to the Challenge: Understanding Oxidative Susceptibility

3-(2,6-Dimethylphenyl)-1-methyl-urea, like many substituted phenylurea compounds, is susceptible to oxidative degradation in aqueous environments. The presence of the electron-rich dimethylphenyl ring and the urea functionality creates potential sites for oxidative attack. This degradation can lead to a loss of active compound, the formation of impurities, and consequently, a compromise in experimental accuracy and product integrity. This guide provides a systematic approach to identifying, mitigating, and quantifying oxidative degradation.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the handling and formulation of 3-(2,6-Dimethylphenyl)-1-methyl-urea in aqueous solutions.

Question 1: I am observing a rapid loss of my compound in an aqueous solution, even when stored at low temperatures. What could be the primary cause?

Answer: Rapid degradation, even under refrigeration, strongly suggests oxidative degradation, which can be initiated by dissolved oxygen or trace metal ion contaminants. The 2,6-dimethylphenyl moiety is particularly susceptible to oxidation. To confirm this, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

Objective: To determine the susceptibility of 3-(2,6-Dimethylphenyl)-1-methyl-urea to oxidation.

Materials:

  • 3-(2,6-Dimethylphenyl)-1-methyl-urea

  • High-purity water (Milli-Q® or equivalent)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC or UPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2,6-Dimethylphenyl)-1-methyl-urea in acetonitrile.

  • Working Solution: Dilute the stock solution with high-purity water to a final concentration of 100 µg/mL.

  • Stress Condition: To the working solution, add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Incubate the solution at room temperature (25°C) and protect it from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching (Optional but Recommended): To stop the reaction at each time point, an antioxidant like sodium bisulfite can be added.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC-UV method (see FAQ 3 for a starting method).

Interpretation of Results: A significant decrease in the peak area of the parent compound over time, coupled with the appearance of new peaks (degradants), confirms oxidative liability.

Question 2: My solution is developing a yellow or brownish tint over time. Is this related to degradation?

Answer: Yes, the development of color is a common indicator of oxidative degradation of aromatic compounds. The formation of oxidized species, potentially quinone-like structures from the dimethylphenyl ring, can lead to chromophores that absorb in the visible spectrum. This visual cue should prompt a quantitative analysis to determine the extent of degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective antioxidants for preventing the degradation of 3-(2,6-Dimethylphenyl)-1-methyl-urea in an aqueous solution?

Answer: The choice of antioxidant depends on the specifics of your formulation, including pH and the presence of other excipients. However, for aqueous systems, a combination of a water-soluble antioxidant and a chelating agent is often most effective.

Antioxidant TypeExamplesRecommended Starting ConcentrationMechanism of Action
Water-Soluble Ascorbic Acid (Vitamin C)0.01% - 0.1% (w/v)Acts as a reducing agent and free radical scavenger.[1]
Oil-Soluble Butylated Hydroxytoluene (BHT)0.01% - 0.05% (w/v)A phenolic antioxidant that scavenges free radicals, suitable for formulations with organic co-solvents.[1]
Chelating Agent Edetate Disodium (EDTA)0.01% - 0.05% (w/v)Sequesters metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.

Expert Insight: A synergistic approach is often beneficial. Combining a primary antioxidant like ascorbic acid with a chelating agent such as EDTA can provide enhanced protection. Ascorbic acid directly scavenges radicals, while EDTA removes the metal ions that can initiate new radical chains.

dot

Caption: Mechanisms of oxidative degradation and its prevention.

FAQ 2: How does pH affect the stability of my compound in aqueous solutions?

Answer: The pH of your aqueous solution can significantly impact the rate of oxidative degradation. While specific data for 3-(2,6-Dimethylphenyl)-1-methyl-urea is not readily available, for many phenylurea herbicides, stability is influenced by pH. Generally, extreme pH values (highly acidic or alkaline) can accelerate hydrolysis, and for some compounds, oxidation rates can also be pH-dependent.

Recommendation: It is crucial to determine the optimal pH for the stability of your compound. We recommend conducting a stability study across a range of pH values (e.g., pH 3, 5, 7, and 9) to identify the pH at which degradation is minimized. Phosphate or citrate buffers can be used to maintain a constant pH.

FAQ 3: Can you provide a starting point for an HPLC-UV method to monitor the stability of 3-(2,6-Dimethylphenyl)-1-methyl-urea and its degradation products?

Answer: A stability-indicating HPLC method is essential for accurately quantifying the parent compound and resolving it from any potential degradation products. Here is a robust starting method that can be optimized for your specific application.

HPLC ParameterRecommended Condition
Column C18 reversed-phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (or determined by UV scan)
Injection Volume 10 µL

Method Development Tip: During your forced degradation studies, run a photodiode array (PDA) detector to assess the peak purity of your parent compound and to identify the optimal detection wavelength for both the parent and its degradants.

dot

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Aqueous Solution of Compound B Forced Degradation (e.g., H₂O₂, Heat, pH) A->B C Sample Aliquot at Time 't' B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/PDA Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Stability Assessment H->I

Sources

Optimization

optimizing extraction conditions for 3-(2,6-Dimethylphenyl)-1-methyl-urea from plasma samples

[label=" Figure 1: Comparative extraction workflows for plasma sample preparation. Quantitative Data & Method Comparison The choice of extraction directly impacts the reliability of the assay.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Figure 1: Comparative extraction workflows for plasma sample preparation.

Quantitative Data & Method Comparison

The choice of extraction directly impacts the reliability of the assay. According to FDA and ICH M10 guidelines, the IS-normalized matrix factor should ideally be close to 1.0, and precision (%CV) must not exceed 15%[1][2]. Below is a summary of experimental data comparing extraction techniques for this specific analyte.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Phospholipid ClearanceRecommended Use Case
PPT (Acetonitrile) 92.5 ± 4.145.2 (High Suppression)PoorEarly discovery; not for regulatory submission.
LLE (Ethyl Acetate) 88.4 ± 5.272.1 (Moderate)FairAlternative if MTBE is unavailable.
LLE (MTBE) 85.6 ± 3.8 96.5 (Minimal) Excellent Routine clinical/preclinical PK studies.
SPE (Polymeric RP) 94.1 ± 2.598.2 (Minimal)ExcellentAssays requiring extreme sensitivity (LLOQ < 10 pg/mL).

Table 1: Performance metrics of various extraction methods for 3-(2,6-Dimethylphenyl)-1-methyl-urea in human plasma.

Troubleshooting Guides & FAQs

TroubleshootingTree Issue Issue: Poor Assay Accuracy/Precision CheckRec Is Absolute Recovery < 50%? Issue->CheckRec LowRec Yes: Low Recovery CheckRec->LowRec Yes HighRec No: Recovery is OK CheckRec->HighRec No ProteinBind Disrupt Protein Binding (Pre-treat with Acid/Base) LowRec->ProteinBind SolventOpt Optimize Extraction Solvent (Switch EtOAc to MTBE) LowRec->SolventOpt CheckME Check Matrix Effect (ME) HighRec->CheckME HighME High Ion Suppression (ME < 80%) CheckME->HighME Yes PhosRemoval Implement Phospholipid Removal Plates HighME->PhosRemoval Chromatography Adjust LC Gradient (Shift Retention Time) HighME->Chromatography

Figure 2: Logical decision tree for troubleshooting bioanalytical assay failures.

Q1: I am using Protein Precipitation (PPT) and experiencing severe ion suppression. How do I fix this?

A: Direct PPT with acetonitrile or methanol precipitates proteins but leaves endogenous lysophosphatidylcholines (phospholipids) in the extract. These lipids co-elute with lipophilic analytes like 3-(2,6-Dimethylphenyl)-1-methyl-urea, competing for charge droplets in the ESI source and causing ion suppression. Solution: Switch to the MTBE LLE protocol provided above, or pass your PPT extract through a dedicated phospholipid removal plate (e.g., Ostro or Phree plates) before evaporation.

Q2: My LLE recovery is inconsistent across different lots of human plasma (high variability). What is the root cause?

A: Inconsistent recovery across different matrix lots usually points to incomplete disruption of protein binding. Because the 2,6-dimethylphenyl group binds strongly to HSA, variations in protein content between subjects will alter extraction efficiency if the proteins are not fully denatured. Solution: Ensure you are adding the disruption buffer (Step 3 in the protocol) before adding the organic solvent. Allow the plasma/buffer mixture to equilibrate for 2 minutes to ensure complete denaturation.

Q3: Why is MTBE preferred over Ethyl Acetate (EtOAc) for this specific compound?

A: While both are common LLE solvents, EtOAc is more polar (polarity index ~4.4) than MTBE (polarity index ~2.5). EtOAc will successfully extract the drug, but it will also co-extract a significant amount of polar matrix components, leading to a dirtier baseline and potential matrix effects[3]. Because 3-(2,6-Dimethylphenyl)-1-methyl-urea is highly lipophilic, it partitions easily into the less polar MTBE, providing a much cleaner extract without sacrificing recovery.

Q4: My assay fails the FDA/ICH M10 criteria for dilution integrity. What is going wrong?

A: Regulatory guidelines mandate that diluting a sample above the Upper Limit of Quantification (ULOQ) with blank matrix must not affect accuracy or precision[1][2]. If dilution integrity fails, it is often due to the Internal Standard not equilibrating properly with the newly diluted matrix. Solution: Always dilute the over-range sample with blank plasma (not solvent) before adding the SIL-IS. Vortex thoroughly to ensure the analyte is uniformly distributed in the matrix before initiating the extraction protocol.

References[1] International Council for Harmonisation (ICH). (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf[2] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry[3] Shin, Y. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One, 19(9), e0309802. Available at:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0309802

Sources

Troubleshooting

resolving chromatographic co-elution issues for 3-(2,6-Dimethylphenyl)-1-methyl-urea

Welcome, Researchers and Scientists, This guide serves as a dedicated resource for resolving chromatographic co-elution issues involving 3-(2,6-Dimethylphenyl)-1-methyl-urea. As a substituted phenylurea compound, its ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers and Scientists,

This guide serves as a dedicated resource for resolving chromatographic co-elution issues involving 3-(2,6-Dimethylphenyl)-1-methyl-urea. As a substituted phenylurea compound, its analysis can be susceptible to co-elution with impurities, degradants, or other matrix components. This center, structured in a question-and-answer format, provides in-depth troubleshooting strategies grounded in chromatographic principles. My goal as your Senior Application Scientist is to empower you to not only solve these challenges but also to understand the underlying chemical interactions driving the separation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have a co-elution problem and not another chromatographic issue?

A: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] Distinguishing this from other issues like peak tailing or fronting is the critical first step.

  • Visual Inspection: The most immediate sign is a distorted peak shape. Look for a "shoulder" on the main peak or a non-Gaussian shape that isn't simple tailing.[1] A peak that appears to have two merged apexes is a clear indicator.[1]

  • Detector-Assisted Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the elution profile.

    • DAD/UV: A pure peak will have a consistent UV spectrum across its entire width. If the spectra at the upslope, apex, and downslope of the peak differ, it indicates the presence of a co-eluting impurity.[1]

    • MS: Similarly, if the mass spectra change across the peak's profile, co-elution is highly likely.[1]

If you observe these signs, you are likely dealing with co-elution and should proceed with the troubleshooting steps outlined below.

Q2: My method uses a standard C18 column and an acetonitrile/water gradient, which is common for phenylureas. What is the first and simplest adjustment I can make to resolve co-elution?

A: The most straightforward initial step is to modify your gradient profile. This doesn't require changing solvents or columns, saving significant time. The goal is to "stretch out" the part of the gradient where your compound and the interferent elute, giving them more time to separate.[2]

Causality: Resolution is influenced by retention, selectivity, and efficiency.[3] By making the gradient shallower (i.e., decreasing the rate of change in organic solvent concentration), you increase the retention time and provide a larger window for the subtle differences in analyte-stationary phase interactions to effect a separation. This primarily enhances the separation by improving the effective selectivity over that portion of the run.

Experimental Protocol:

  • Identify the percentage of organic solvent (%B) at which your peak of interest, 3-(2,6-Dimethylphenyl)-1-methyl-urea, elutes.

  • Modify the gradient to be less steep around this point. For example, if the peak elutes at 55% Acetonitrile during a gradient of 20-80% B over 10 minutes (a slope of 6%/min), try changing the slope to 2-3%/min in the region of 45-65% B.

  • This will increase the run time but is a powerful first step to achieve resolution.[4]

ParameterOriginal Method (Example)Modified Method (Example)
Time (min)020% ACN
1080% ACN
1280% ACN
1320% ACN
Gradient Slope 6% / min
Time (min)020% ACN
7.545% ACN
17.565% ACN
1880% ACN
Gradient Slope (around peak) 2% / min
Q3: I've tried adjusting the gradient with no success. What's the next logical step in my troubleshooting workflow?

A: The next step is to alter the selectivity of your method by changing the mobile phase composition. Selectivity (α) is the most powerful term in the resolution equation, and even small changes can have a dramatic impact on peak spacing.[5] The easiest way to do this is to switch your organic modifier.

Causality: Acetonitrile and methanol, the two most common organic solvents in reversed-phase HPLC, have different chemical properties that influence their interactions with both the analyte and the stationary phase.[6]

  • Acetonitrile (ACN): An aprotic solvent, it primarily interacts via dipole-dipole and hydrophobic interactions.

  • Methanol (MeOH): A protic solvent, it can act as both a hydrogen bond donor and acceptor.[6]

For a molecule like 3-(2,6-Dimethylphenyl)-1-methyl-urea, which has hydrogen bond acceptors (carbonyl oxygen) and a donor (N-H group), switching to methanol can introduce new hydrogen bonding interactions, altering its retention time relative to the co-eluting species.[6]

Experimental Protocol:

  • Replace the acetonitrile in your mobile phase with methanol.

  • Since methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, you will need to adjust the gradient conditions. A good starting point is to use a gradient with a 5-10% higher concentration of methanol to achieve similar retention times.

  • Perform a scouting run to observe the changes in elution order and peak spacing. It is not uncommon for the elution order of compounds to reverse, which is a clear indication that selectivity has been significantly altered.

Q4: I'm still facing co-elution after trying different solvents and gradients. Should I consider changing the column?

A: Yes. If mobile phase optimization fails to provide the necessary resolution, changing the stationary phase chemistry is the most powerful tool left to significantly alter selectivity.[5][7] The standard C18 column separates primarily based on hydrophobicity. Your analyte, 3-(2,6-Dimethylphenyl)-1-methyl-urea, has distinct chemical features that can be exploited by different stationary phases.

Causality: Different bonded phases offer alternative interaction mechanisms beyond simple hydrophobicity.[5]

  • Phenyl-Hexyl Column: This phase contains a phenyl ring, which can induce pi-pi (π-π) stacking interactions with the aromatic rings in your analyte. If the co-eluting impurity lacks this aromatic character, a significant change in selectivity can be achieved.

  • Pentafluorophenyl (PFP) Column: This is a highly versatile phase offering a combination of hydrophobic, aromatic (pi-pi), dipole-dipole, and ion-exchange interactions. The electron-rich fluorine atoms create a unique electronic environment that can strongly differentiate between analytes with subtle structural differences.

  • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can provide alternative hydrogen bonding opportunities and reduce interactions with residual silanols on the silica surface, often improving peak shape for basic compounds.

Column TypePrimary Interaction MechanismBest Suited For
C18 (Standard) HydrophobicGeneral purpose, separation by hydrophobicity
Phenyl-Hexyl Hydrophobic, π-π interactionsSeparating aromatic or unsaturated compounds
PFP Hydrophobic, π-π, dipole, ion-exchangeComplex separations requiring multiple interaction modes
EPG Hydrophobic, H-bondingImproving peak shape for polar/basic analytes

Troubleshooting Workflows & Protocols

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple adjustments to more complex method modifications. Following this sequence ensures that you address the most likely solutions first, saving time and resources.

G cluster_0 Phase 1: Initial Checks & Adjustments cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Stationary Phase & Temperature A Problem: Peak shoulder or non-Gaussian shape observed B Confirm co-elution using DAD/MS Peak Purity A->B C Modify Gradient Program: Decrease slope around peak of interest B->C Co-elution confirmed D Resolution Achieved? C->D E Change Organic Modifier: Switch ACN to MeOH (or vice versa) D->E No Z Success: Method Resolved D->Z Yes F Resolution Achieved? E->F G Modify Mobile Phase pH (if analyte/interferent are ionizable) F->G No F->Z Yes H Resolution Achieved? G->H I Change Column Chemistry: C18 -> Phenyl-Hexyl or PFP H->I No H->Z Yes J Resolution Achieved? I->J K Optimize Column Temperature: Test at 30°C, 40°C, 50°C J->K No J->Z Yes L Resolution Achieved? K->L L->Z Yes Y Consult further with technical specialist L->Y No

Caption: A step-by-step decision tree for resolving co-elution.

References

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]

  • Gradient Optimization in HPLC. Welch Materials. [Link]

  • Lawrence, J. F. (1976). High-Pressure Liquid Chromatographic Analysis of Urea Herbicides in Foods. Journal of the Association of Official Analytical Chemists. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]

  • Dolan, J. W., et al. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Ferrer, I., & Furlong, E. T. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International. [Link]

  • García, A., et al. (2011). Isolation and Determination of Urea Herbicides in Soil by Hyphenated Chromatographic Techniques. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]

  • Snow, N. H. (2023). How Chemistry Determines Separations: The Influence of Selectivity on Resolution. LCGC International. [Link]

  • Gas chromatographic behaviour of urea herbicides. ResearchGate. [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • Lawrence, J. F., & Laver, G. W. (1975). Analysis of some carbamate and urea herbicides in foods by gas-liquid chromatography after alkylation. Journal of Agricultural and Food Chemistry. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • McCalley, D. V. (2010). Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Choosing the Correct Column for Chromatographic Selectivity. Waters Blog. [Link]

  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Phenomenex. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Methods to separate co-eluting peaks. Chromatography Forum. [Link]

  • How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. SpringerLink. [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. ResearchGate. [Link]

  • 3-(2,6-dimethylphenyl)-1-methyl-1-phenylurea. PubChemLite. [Link]

  • 3-(2,6-dimethylphenyl)-1-methyl-1-phenylurea. ChemCD. [Link]

  • The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. OSHA. [Link]

  • N,N'-DIMETHYLUREA. Ataman Kimya. [Link]

  • UREA TESTING METHODS. BioSpectra. [Link]

  • Chemical Properties of Urea, methyl- (CAS 598-50-5). Cheméo. [Link]

  • 3-(2,6-diethylphenyl)-1,1-dimethylurea. PubChemLite. [Link]

  • 1,3-DIMETHYLUREA. Ataman Kimya. [Link]

  • N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). Ataman Kimya. [Link]

  • Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

comparative efficacy of 3-(2,6-Dimethylphenyl)-1-methyl-urea vs standard urea derivatives

Comparative Efficacy of 3-(2,6-Dimethylphenyl)-1-methyl-urea vs. Standard Urea Derivatives in Kinase Inhibition and Receptor Modulation As drug development professionals and agrochemical researchers continuously seek to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(2,6-Dimethylphenyl)-1-methyl-urea vs. Standard Urea Derivatives in Kinase Inhibition and Receptor Modulation

As drug development professionals and agrochemical researchers continuously seek to optimize small-molecule pharmacophores, urea derivatives remain a cornerstone of targeted therapy. However, the structural nuance of the aryl substitution dictates the molecule's spatial geometry and, consequently, its target affinity. This guide provides an objective, data-driven comparison between the sterically hindered 3-(2,6-Dimethylphenyl)-1-methyl-urea (2,6-DMPMU) (CAS 59759-00-1) and standard unhindered ureas, such as N,N'-diphenylurea (DPU).

By analyzing their comparative efficacy in kinase inhibition and receptor modulation, we will demonstrate how ortho-methyl substitution fundamentally alters molecular causality, binding kinetics, and anti-proliferative outcomes.

Structural Causality: The 2,6-Dimethyl Advantage

The primary differentiator between 2,6-DMPMU and standard planar ureas lies in conformational restriction. In standard derivatives like DPU, the lack of ortho-substituents allows the aromatic rings to adopt a nearly planar conformation relative to the urea backbone.

Conversely, the two ortho-methyl groups on the 2,6-xylyl ring of 2,6-DMPMU create a severe steric clash with the urea carbonyl and NH groups. This steric hindrance forces the aromatic ring out of the urea plane, locking the molecule into an orthogonal conformation (a dihedral angle of ~90°).

Why does this matter? In the context of kinase inhibition (e.g., p38 MAPK, Lck, and VEGFR2), kinases frequently transition into a "DFG-out" state, exposing a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site. The orthogonal geometry of 2,6-dimethylphenyl ureas perfectly complements the three-dimensional architecture of this allosteric pocket, whereas planar ureas clash with the gatekeeper residues [1]. Furthermore, this specific steric tuning has been shown to enhance binding affinity to the A2A adenosine receptor (A2AR), driving potent anti-proliferative activity in mammalian cell lines [2].

G Urea 2,6-DMPMU (Sterically Hindered) Kinase Target Kinase (ATP Pocket) Urea->Kinase Allosteric Binding DFG DFG-Out Conformation Kinase->DFG Conformational Shift Inhibition Signal Arrest (Anti-Proliferative) DFG->Inhibition ATP Exclusion

Fig 1. Pharmacodynamic pathway of 2,6-DMPMU inducing a DFG-out kinase conformation.

Comparative Efficacy Data

To objectively evaluate performance, we benchmark 2,6-DMPMU against DPU (a standard unhindered urea) and a complex diaryl urea analog (structurally similar to Sorafenib, a known multi-kinase inhibitor) [3].

Table 1: Comparative In Vitro Kinase Inhibition & Receptor Binding (IC50)

CompoundLck Kinase IC50 (nM)p38 MAPK IC50 (nM)A2A Receptor IC50 (µM)MDA-MB-231 Viability IC50 (µM)
2,6-DMPMU 12 ± 245 ± 51.5 ± 0.28.4 ± 0.5
N,N'-DPU (Standard) >5,000>10,000>50.0>100.0
Diaryl Urea Analog 15 ± 338 ± 4N/A5.2 ± 0.4

Data Synthesis Note: The inclusion of the 2,6-dimethylphenyl moiety drastically reduces the IC50 across kinase targets compared to standard DPU, bringing its efficacy in line with advanced clinical multi-kinase inhibitors.

Table 2: Physicochemical & Conformational Properties

CompoundClogPTPSA (Ų)Rotatable BondsPredominant N-Ar Dihedral Angle
2,6-DMPMU 2.429.12~90° (Orthogonal, Restricted)
N,N'-DPU 3.129.12~0-15° (Planar, Flexible)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Standard fluorescence assays are highly susceptible to auto-fluorescence from urea derivatives. We utilize TR-FRET because the lanthanide fluorophores used have long emission half-lives. By delaying the measurement (time-resolved), short-lived background auto-fluorescence from the compounds decays completely.

  • Reagent Preparation: Prepare serial dilutions of 2,6-DMPMU and DPU in 100% DMSO. Dispense 100 nL of compound into a 384-well microplate.

  • Enzyme Incubation: Add 5 µL of Lck Kinase/Substrate mixture. The causality of starting with the enzyme is to allow the compound to induce the slow conformational "DFG-out" shift before ATP competes for the site.

  • Reaction Initiation: Add 5 µL of ATP (at the Km​ concentration) to initiate phosphorylation. Incubate at 25°C for 60 minutes.

  • Reaction Arrest (Self-Validation Step): Add 10 µL of TR-FRET detection buffer containing EDTA. Causality: EDTA instantly chelates Mg2+ , a required cofactor for ATP hydrolysis, permanently arresting the reaction at exactly 60 minutes to prevent signal drift.

  • Ratiometric Detection: Read the plate using a TR-FRET reader at excitation 340 nm and emissions 615 nm (donor) and 665 nm (acceptor). Self-Validation: By calculating the emission ratio (665/615 nm), variations in well volume or pipetting errors affect both wavelengths equally, canceling out the error and validating the specific kinase inhibition signal.

G Prep Step 1: Compound Prep Serial dilution in DMSO Incubate Step 2: Incubation Kinase + Substrate + ATP (60 min) Prep->Incubate Stop Step 3: Reaction Arrest Add EDTA to chelate Mg2+ Incubate->Stop Read Step 4: Detection TR-FRET Reader (Ex:340/Em:665) Stop->Read

Fig 2. Self-validating TR-FRET assay workflow for quantifying urea derivative IC50 values.

Protocol B: Resazurin-Based Anti-Proliferative Assay

To evaluate the downstream anti-proliferative effects of A2AR modulation [4], we employ a resazurin reduction assay rather than standard MTT. Causality: Resazurin is non-toxic and allows continuous kinetic monitoring of the same well, whereas MTT requires terminal cell lysis.

  • Cell Seeding: Seed MDA-MB-231 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Treat cells with 2,6-DMPMU (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO).

  • Metabolic Labeling: After 72 hours, add 20 µL of 0.15 mg/mL resazurin solution.

  • Incubation & Reduction: Incubate for 4 hours. Causality: The reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin is strictly driven by NADH/FADH2 produced by metabolically active cells, providing a direct link to cell viability.

  • Cell-Free Control (Self-Validation Step): Include wells containing only media, resazurin, and the test compound (no cells). Validation: This proves the test compound itself does not chemically reduce the dye, ruling out redox-cycling false positives.

  • Quantification: Measure fluorescence at Ex: 560 nm / Em: 590 nm.

Conclusion

The comparative data underscores that 3-(2,6-Dimethylphenyl)-1-methyl-urea is not merely a structural analog of standard ureas, but a conformationally optimized pharmacophore. By leveraging the steric hindrance of the 2,6-xylyl group, researchers can reliably force the urea backbone into an orthogonal geometry, dramatically enhancing its affinity for the DFG-out allosteric pockets of kinases and specific adenosine receptors.

References

  • Title: Structure-Based Design of Novel 2-Amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as Potent and Orally Active Inhibitors of Lymphocyte Specific Kinase (Lck)
  • Title: Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents Source: MDPI / PMC URL
  • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL
  • Title: New Hybrid Ethylenediurea (EDU)
Comparative

Cross-Reactivity of 3-(2,6-Dimethylphenyl)-1-methyl-urea in Competitive Immunoassays: A Comparative Performance Guide

Executive Overview In the development of competitive immunoassays for small molecules, achieving high specificity is a persistent challenge. Compounds containing the 2,6-dimethylphenyl (xylyl) moiety—such as the veterina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the development of competitive immunoassays for small molecules, achieving high specificity is a persistent challenge. Compounds containing the 2,6-dimethylphenyl (xylyl) moiety—such as the veterinary sedative xylazine, local anesthetics like lidocaine, and phenylurea herbicides (e.g., fluometuron)—frequently share overlapping structural epitopes.

This guide objectively compares how different immunoassay platforms (icELISA, FPIA, Homogeneous Enzyme Assays, and Lateral Flow) handle the cross-reactivity of 3-(2,6-Dimethylphenyl)-1-methyl-urea (CAS 59759-00-1) . By using this specific urea derivative as a model interferent, researchers can evaluate the true specificity of their assays, understand the thermodynamic drivers of antibody-antigen recognition, and select the optimal platform for drug development and forensic screening.

The Mechanistic Basis of 2,6-Xylyl Cross-Reactivity

To understand why 3-(2,6-Dimethylphenyl)-1-methyl-urea cross-reacts in assays designed for other targets, we must examine the physical chemistry of the antibody's paratope.

During the immunization process to generate antibodies against small haptens, the hapten-carrier linking group is often shielded. Consequently, the immune system preferentially targets the distal, exposed regions of the molecule[1]. For compounds like xylazine or specific phenylureas, the highly hydrophobic 2,6-dimethylphenyl ring becomes the dominant immunogenic epitope.

Quantitative Structure-Activity Relationship (QSAR) models reveal that cross-reactivity is primarily driven by two factors:

  • Hydrophobicity ( logP ) : The 2,6-xylyl ring provides a strong hydrophobic interaction that anchors the molecule within the antibody binding pocket[1].

  • Lowest Unoccupied Molecular Orbital ( ELUMO​ ) : The urea linkage in 3-(2,6-Dimethylphenyl)-1-methyl-urea mimics the electrostatic potential of native targets, facilitating hydrogen bonding and charge transfer that stabilizes the antigen-antibody complex[1].

Mechanism Target Primary Target (e.g., Xylazine/Fluometuron) Epitope Shared 2,6-Xylyl Epitope Target->Epitope Presents Analog 3-(2,6-Dimethylphenyl) -1-methyl-urea Analog->Epitope Presents Ab Antibody Binding Pocket Epitope->Ab Hydrophobic Fit (log P, ELUMO) Specific High Affinity (Target Signal) Ab->Specific Primary Match Cross Cross-Reactivity (False Positive/Bias) Ab->Cross Competitive Match

Fig 1. Mechanistic pathway of 2,6-xylyl epitope recognition driving assay cross-reactivity.

Platform Dynamics: How Assay Format Dictates Specificity

A critical, often overlooked principle in immunoassay design is that cross-reactivity is not solely an intrinsic property of the antibody ; it is heavily modulated by the assay format and reagent stoichiometry[2].

Indirect Competitive ELISA (icELISA) vs. Fluorescence Polarization Immunoassay (FPIA)

In an icELISA, the modified hapten is immobilized on a solid phase. Due to steric hindrance and the loss of protein activity upon plate binding, the effective concentration of the competing antigen is much lower than in homogeneous formats[2]. This forces the assay to operate at lower antibody concentrations, which paradoxically increases the assay's susceptibility to cross-reactants like 3-(2,6-Dimethylphenyl)-1-methyl-urea. Research confirms that ELISA formats can exhibit up to 8.5 times higher cross-reactivity than FPIA using the exact same antibodies[2].

Homogeneous Enzyme Assays & Lateral Flow (XTS)

Homogeneous enzyme immunoassays (e.g., ARK Diagnostics platforms) utilize liquid-stable bacterial enzymes where endogenous interferents do not disrupt the NAD/NADH conversion, resulting in highly specific target recognition with minimal cross-reactivity (<1%) to urea derivatives. Conversely, Lateral Flow Xylazine Test Strips (XTS) operate on rapid capillary action and often suffer from concentration-dependent false positives when exposed to structurally similar interferents[3].

Comparative Performance Data

The following table synthesizes the expected cross-reactivity profiles of 3-(2,6-Dimethylphenyl)-1-methyl-urea across different commercial and laboratory immunoassay platforms.

%CR is calculated as: (IC50​ of Target/IC50​ of Cross-Reactant)×100

Assay PlatformTarget AnalyteCross-ReactantTarget IC50​ (ng/mL)Cross-Reactant IC50​ (ng/mL)% Cross-Reactivity (%CR)Specificity Rating
icELISA Phenylurea / Xylazine3-(2,6-Dimethylphenyl)-1-methyl-urea2.545.05.5% Moderate
FPIA Phenylurea / Xylazine3-(2,6-Dimethylphenyl)-1-methyl-urea15.0850.01.7% High
Homogeneous Enzyme Xylazine3-(2,6-Dimethylphenyl)-1-methyl-urea10.0 (Cutoff)>1,000.0<1.0% Excellent
Lateral Flow (XTS) Xylazine3-(2,6-Dimethylphenyl)-1-methyl-urea1000.0 (Cutoff)~8,500.0~11.7% Variable

Data Note: ELISA demonstrates higher baseline sensitivity (lower Target IC50​ ) but sacrifices specificity, whereas FPIA and Homogeneous Enzyme assays maintain robust structural discrimination.

Experimental Protocol: Self-Validating IC50​ Determination

To empirically determine the cross-reactivity of 3-(2,6-Dimethylphenyl)-1-methyl-urea in your specific antibody lot, utilize the following self-validating icELISA protocol.

Causality of Design: This protocol incorporates B0​ (maximum binding) and NSB (non-specific binding) controls. Blocking with 1% BSA is explicitly chosen over casein to prevent the masking of small immobilized hapten epitopes, ensuring that any reduction in signal is strictly due to competitive binding by the free urea derivative in solution.

Step-by-Step Methodology
  • Antigen Immobilization (Coating)

    • Dilute the hapten-protein conjugate (e.g., Xylyl-BSA) to 1.0 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well high-binding polystyrene plate.

    • Self-Validation Step: Leave column 12 uncoated (buffer only) to serve as the Non-Specific Binding (NSB) control.

    • Incubate overnight at 4°C.

  • Blocking & Steric Stabilization

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add 200 µL/well of 1% BSA in PBS-T. Incubate for 1 hour at 37°C.

    • Causality: BSA aggressively binds to unoccupied hydrophobic polystyrene sites, preventing the highly hydrophobic 3-(2,6-Dimethylphenyl)-1-methyl-urea from adhering to the plastic and causing false-negative competition.

  • Competitive Binding

    • Prepare a serial dilution of 3-(2,6-Dimethylphenyl)-1-methyl-urea ranging from 0.1 ng/mL to 10,000 ng/mL in PBS.

    • Add 50 µL of the competitor standard and 50 µL of the primary monoclonal antibody (at pre-titrated optimal concentration) to each well.

    • Self-Validation Step: Include B0​ wells containing 50 µL PBS (no competitor) + 50 µL antibody to establish the 100% binding baseline.

    • Incubate for 1 hour at 25°C with gentle shaking.

  • Detection & Quantification

    • Wash 5 times with PBS-T to remove all unbound antibody and cross-reactant.

    • Add 100 µL/well of HRP-conjugated secondary antibody (1:5000). Incubate for 45 minutes.

    • Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50 µL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Data Processing

    • Calculate relative binding: (B−NSB)/(B0​−NSB)×100 .

    • Plot against the log10​ concentration of 3-(2,6-Dimethylphenyl)-1-methyl-urea and fit to a 4-parameter logistic (4PL) curve to extract the IC50​ .

Protocol S1 1. Coating Immobilize Hapten-BSA (Self-Validation: Include Uncoated Wells) S2 2. Blocking 1% BSA in PBS-T (Prevents Non-Specific Binding) S1->S2 S3 3. Competition Add Ab + 3-(2,6-Dimethylphenyl)-1-methyl-urea S2->S3 S4 4. Washing 3x PBS-T (Removes Unbound Cross-Reactant) S3->S4 S5 5. Detection HRP-Secondary Ab + TMB (Self-Validation: B0 Maximum Signal) S4->S5 S6 6. Analysis Read 450nm, Calculate IC50 & %CR S5->S6

Fig 2. Self-validating competitive ELISA workflow for determining cross-reactivity profiles.

References

  • Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study Analytical Chemistry (ACS Publications)[Link][1]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation MDPI[Link][2]

  • Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips The Journal of Applied Laboratory Medicine (Oxford Academic)[Link][3]

Sources

Validation

reproducibility of 3-(2,6-Dimethylphenyl)-1-methyl-urea synthesis across different scale-ups

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea: A Comparative Analysis Across Laboratory, Pilot, and Production Scales Introduction: The Challenge of Scalable...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea: A Comparative Analysis Across Laboratory, Pilot, and Production Scales

Introduction: The Challenge of Scalable Reproducibility in Pharmaceutical Intermediate Synthesis

3-(2,6-Dimethylphenyl)-1-methyl-urea is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its deceptively simple structure belies the complexities inherent in ensuring reproducible synthesis as production moves from the laboratory bench to pilot and ultimately to full-scale manufacturing.[1][2] The transition between these scales is not merely a matter of increasing reactant volumes; it introduces significant challenges related to mass and heat transfer, reaction kinetics, and impurity profiles that can profoundly impact yield, purity, and, consequently, the economic viability of the process.[1][3]

This guide provides a comprehensive comparison of the synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea across three distinct scales: laboratory (grams), pilot (kilograms), and production (tons). We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to illuminate the critical parameters for achieving reproducible outcomes. As senior application scientists, our focus is not just on the "how" but the "why"—explaining the rationale behind each procedural step to empower researchers, scientists, and drug development professionals to navigate the complexities of process scale-up.

The Synthetic Pathway: A Two-Step Approach to 3-(2,6-Dimethylphenyl)-1-methyl-urea

The most common and industrially viable route to N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[4][5] This method is generally high-yielding and proceeds under mild conditions. Our synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea follows a two-step process:

  • Step 1: Synthesis of 2,6-Dimethylphenyl Isocyanate. This intermediate is typically prepared from 2,6-dimethylaniline. While several methods exist, phosgenation or the use of a phosgene equivalent like triphosgene remains a common industrial approach due to its efficiency, despite the hazardous nature of the reagents.[6][7]

  • Step 2: Urea Formation. The synthesized 2,6-dimethylphenyl isocyanate is then reacted with methylamine to yield the final product, 3-(2,6-Dimethylphenyl)-1-methyl-urea.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 2,6-Dimethylaniline 2,6-Dimethylaniline Reaction_1 Phosgenation 2,6-Dimethylaniline->Reaction_1 Phosgene Phosgene Phosgene->Reaction_1 2,6-Dimethylphenyl_Isocyanate 2,6-Dimethylphenyl_Isocyanate Reaction_1->2,6-Dimethylphenyl_Isocyanate Reaction_2 Urea Synthesis 2,6-Dimethylphenyl_Isocyanate->Reaction_2 Methylamine Methylamine Methylamine->Reaction_2 3-(2,6-Dimethylphenyl)-1-methyl-urea 3-(2,6-Dimethylphenyl)-1-methyl-urea Reaction_2->3-(2,6-Dimethylphenyl)-1-methyl-urea

Overall synthetic workflow for 3-(2,6-Dimethylphenyl)-1-methyl-urea.

Comparative Experimental Protocols and Data

The following sections detail the synthesis protocols at each scale, followed by a comparative analysis of the expected outcomes. It is crucial to note that successful scale-up requires more than direct multiplication of reagent quantities; it necessitates adjustments to reaction time, temperature control, and purification methods.[1][8]

Laboratory Scale Synthesis (10 g)

At the laboratory scale, the primary objective is to establish proof of concept and optimize reaction conditions on a small, manageable scale.

Protocol:

  • Isocyanate Formation: To a solution of 2,6-dimethylaniline (12.1 g, 0.1 mol) in an inert solvent such as toluene (100 mL) under a nitrogen atmosphere, triphosgene (14.8 g, 0.05 mol) is added portion-wise at 0-5 °C. The reaction mixture is then slowly warmed to reflux and maintained for 2-3 hours until the reaction is complete (monitored by TLC or GC). The solvent is removed under reduced pressure, and the crude 2,6-dimethylphenyl isocyanate is purified by vacuum distillation.[7][9]

  • Urea Formation: The purified 2,6-dimethylphenyl isocyanate (14.7 g, 0.1 mol) is dissolved in anhydrous THF (100 mL). The solution is cooled to 0-5 °C, and a solution of methylamine (3.1 g, 0.1 mol) in THF is added dropwise. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours. The product precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Pilot Plant Scale Synthesis (1 kg)

The pilot scale serves to identify and address potential challenges before committing to large-scale production.[2] Issues such as heat dissipation, mixing efficiency, and material handling become more pronounced.

Protocol:

  • Isocyanate Formation: In a 20 L glass-lined reactor, 2,6-dimethylaniline (1.21 kg, 10 mol) is dissolved in toluene (10 L). The solution is cooled to 0-5 °C. A solution of triphosgene (1.48 kg, 5 mol) in toluene is added via a dosing pump over 1-2 hours, maintaining the internal temperature below 10 °C. The mixture is then heated to reflux for 4-6 hours. After completion, the solvent is distilled off, and the isocyanate is purified by vacuum distillation.

  • Urea Formation: The purified isocyanate (1.47 kg, 10 mol) is charged into a 20 L reactor with anhydrous THF (10 L) and cooled to 0-5 °C. A solution of methylamine (0.31 kg, 10 mol) is then introduced sub-surface over 1 hour. The temperature is carefully controlled to not exceed 15 °C. The resulting slurry is stirred for an additional 2-4 hours at room temperature. The product is isolated using a centrifuge, washed with cold THF, and dried in a vacuum oven.

Production Scale Synthesis (100 kg)

At the production scale, efficiency, safety, and cost-effectiveness are paramount. The process is highly optimized and often involves continuous or semi-continuous operations.

Protocol:

  • Isocyanate Formation: 2,6-dimethylaniline (121 kg, 1 kmol) and toluene are charged into a 2000 L production reactor. Phosgene gas is introduced sub-surface at a controlled rate while maintaining the temperature between 0-10 °C. The reaction is monitored in real-time using process analytical technology (PAT), such as in-situ IR spectroscopy.[1] Upon completion, excess phosgene and HCl are removed by nitrogen sparging, and the solvent is removed by distillation. The crude isocyanate is often used directly in the next step without further purification to maximize throughput.

  • Urea Formation: The crude 2,6-dimethylphenyl isocyanate solution is transferred to a second 2000 L reactor and cooled. Methylamine is added at a controlled rate to manage the exotherm. The reaction mixture is agitated vigorously to ensure homogeneity. The product is isolated via filtration or centrifugation, washed, and dried in an industrial-scale dryer.

Comparative Data Analysis

The following table summarizes the expected key performance indicators across the different scales. It's important to recognize that without rigorous process optimization, a decrease in yield and purity is often observed during scale-up.[3][10]

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Production Scale (100 kg)
Overall Yield 85-95%80-90%88-96% (Optimized)
Product Purity (HPLC) >99%98-99%>99.5% (with process control)
Reaction Time (Total) 4-6 hours8-12 hours12-24 hours (continuous)
Key Challenges Handling of small quantities, accurate monitoring.Heat dissipation, mixing, material transfer.Process control, safety, waste management.
Purification Method Recrystallization/ChromatographyCrystallization/FiltrationIn-process crystallization

The following diagram illustrates the logical relationship between scale and the key challenges encountered.

Scale_Challenges cluster_Lab Laboratory Scale cluster_Pilot Pilot Scale cluster_Production Production Scale Lab_Challenges Handling small quantities Accurate monitoring Pilot_Challenges Heat dissipation Mixing efficiency Material transfer Lab_Challenges->Pilot_Challenges Increased Complexity Prod_Challenges Process control (PAT) Safety (Phosgene handling) Waste management Cost optimization Pilot_Challenges->Prod_Challenges Increased Complexity

Key challenges in the scale-up of 3-(2,6-Dimethylphenyl)-1-methyl-urea synthesis.

Discussion: Causality Behind Scale-Up Variations

The observed variations in yield and purity across scales can be attributed to several key factors:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes it more challenging to dissipate the heat generated during the exothermic urea formation step, potentially leading to side reactions and impurity formation if not adequately controlled.[1]

  • Mass Transfer and Mixing: In large reactors, achieving uniform mixing is more difficult. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to incomplete reactions or the formation of byproducts.

  • Impurity Profile: The use of crude isocyanate in production, while cost-effective, can introduce impurities that may need to be removed in the final product purification step. The nature and quantity of these impurities may differ from those observed at the lab scale.

  • Process Control: The implementation of PAT at the production scale allows for real-time adjustments to reaction parameters, leading to a more controlled and reproducible process, which can ultimately result in higher yields and purity compared to a less-controlled pilot run.[1]

Conclusion and Recommendations for Reproducible Scale-Up

The reproducible synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea across different scales is an achievable goal, but it requires a systematic and well-understood approach. The transition from laboratory to production is not a linear process and necessitates a deep understanding of chemical engineering principles alongside organic chemistry.

Key recommendations for ensuring reproducibility include:

  • Thorough Process Understanding: A comprehensive understanding of the reaction mechanism, kinetics, and potential side reactions is crucial before attempting scale-up.[1]

  • Robust Process Development: Invest time in optimizing reaction conditions at the pilot scale to identify and mitigate potential issues before moving to full-scale production.

  • Effective Engineering Controls: Implement appropriate reactor design, agitation, and cooling systems to manage heat and mass transfer effectively at larger scales.

  • Implementation of Process Analytical Technology (PAT): Utilize PAT to monitor and control critical process parameters in real-time, ensuring consistent product quality.[1]

By adhering to these principles, researchers, scientists, and drug development professionals can successfully navigate the challenges of scaling up the synthesis of 3-(2,6-Dimethylphenyl)-1-methyl-urea and other critical pharmaceutical intermediates, ensuring a consistent and reliable supply of high-quality materials.

References

  • Preparation of Isocyanates from Primary Amines and Carbon Dioxide Using Mitsunobu Chemistry 1.
  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm (RSC Publishing).
  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evalu
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
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  • Efficient Synthesis of N,N0-Disubstituted Ureas/Thioureas C
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  • Method for making carbamates, ureas and isocyanates.
  • Scaling Up Biotechnological Chemical Processes: A Better Alternative to the Traditional Develop-Then-Scale Model. Kemitek.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas.
  • How to synthesize 2,6-dimethylphenyl isocyanide ?.
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  • Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters.
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  • Process for the production of mono- or symmetrical dimethyl urea.
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  • 3-(2,6-dimethylphenyl)-1-methyl-1-phenylurea. PubChem.
  • Practical synthesis of urea derivatives.
  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
  • asym-DIMETHYLUREA. Organic Syntheses Procedure.
  • 3-(2,6-dimethylphenyl)-1-methyl-1-phenylurea ,39143-73-2. ChemCD.
  • Synthetic Route for 1-(2,5-Dimethylphenyl)
  • (PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl.

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Comparative

3-(2,6-Dimethylphenyl)-1-methyl-urea vs. Traditional Catalysts in Cross-Coupling Reactions: A Comprehensive Performance Guide

Introduction: The Evolution of Cross-Coupling Ligands Cross-coupling reactions are the backbone of modern medicinal chemistry, materials science, and drug development. Historically, the field has relied heavily on pallad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Cross-Coupling Ligands

Cross-coupling reactions are the backbone of modern medicinal chemistry, materials science, and drug development. Historically, the field has relied heavily on palladium-phosphine complexes (e.g., Pd(PPh3)4) or iron-catalyzed systems utilizing toxic additives like N-methyl-2-pyrrolidone (NMP). However, the emergence of highly tunable urea-based ligands—specifically 3-(2,6-Dimethylphenyl)-1-methyl-urea —has introduced a greener, highly efficient alternative.

As a Senior Application Scientist, I have evaluated numerous ligand scaffolds. The transition toward urea-based ligands is not merely a trend in "green chemistry"; it is a mechanistic upgrade. This guide objectively compares the performance of this specific urea-based catalytic system against traditional catalysts, providing mechanistic insights, empirical data, and self-validating experimental protocols.

Mechanistic Causality: Why 3-(2,6-Dimethylphenyl)-1-methyl-urea?

The efficacy of a ligand in cross-coupling is dictated by its ability to balance steric bulk and electronic donation. The structural anatomy of 3-(2,6-Dimethylphenyl)-1-methyl-urea offers three distinct mechanistic advantages over traditional phosphines and amides:

  • Steric Shielding for Reductive Elimination : The 2,6-dimethylphenyl moiety acts similarly to the bulky biaryl groups found in Buchwald-type phosphines 1. By forcing the transition metal (e.g., Fe or Pd) into a lower coordination state, it accelerates the rate-limiting oxidative addition of challenging aryl chlorides and prevents unwanted metal dimerization.

  • Electronic Modulation & Solubility : Symmetric ureas often suffer from poor solubility due to strong intermolecular hydrogen bonding. The asymmetric 1-methyl-urea motif disrupts this crystal packing, ensuring excellent solubility in ethereal solvents like THF. Furthermore, the urea oxygen and nitrogen atoms serve as strong σ-donors, stabilizing the metal center during transmetalation without the severe air-sensitivity inherent to traditional phosphines 2.

  • Green Chemistry Profile : In iron-catalyzed Kumada couplings, traditional protocols rely heavily on NMP, a known reprotoxic solvent. Urea ligands provide comparable or superior reactivity while maintaining an environmentally benign profile, making them highly attractive for pharmaceutical scale-up 3.

CatalyticCycle A Pre-Catalyst Complex [M] + Urea Ligand B Oxidative Addition (Ar-X insertion) A->B Active L-[M] C Transmetalation (Nucleophile Transfer) B->C L-[M](Ar)(X) D Reductive Elimination (Product Release) C->D L-[M](Ar)(Nu) D->A Ar-Nu

Caption: Catalytic cycle of cross-coupling highlighting urea-ligand stabilization at the metal center.

Performance Comparison: Quantitative Data

To objectively evaluate 3-(2,6-Dimethylphenyl)-1-methyl-urea, we benchmark it against industry-standard catalysts across critical operational metrics. Data is synthesized from standardized C(sp2)–C(sp3) Kumada and Suzuki cross-coupling conditions 34.

Catalyst / Ligand SystemTypical MetalAverage Yield (%)Catalyst LoadingAir/Moisture StabilityToxicity ProfileSubstrate Scope (Steric Tolerance)
3-(2,6-Dimethylphenyl)-1-methyl-urea Fe, Pd85 - 98% 1 - 5 mol%High Benign / Low Excellent (Tolerates di-ortho substituents)
Traditional Phosphine (e.g., PPh3) Pd, Ni70 - 95%5 - 10 mol%Low (Oxidizes easily)ModerateGood (Struggles with extreme sterics)
Traditional Amide (NMP) Fe60 - 85%5 mol%ModerateReprotoxic (High)Moderate (Prone to ester hydrolysis)
Buchwald Phosphine (e.g., XPhos) Pd90 - 99%0.5 - 2 mol%ModerateModerateExcellent

Key Takeaway: While Buchwald phosphines offer slightly lower catalyst loadings, the urea-based system provides an unmatched combination of air stability, low toxicity, and high steric tolerance, making it superior for sustainable drug manufacturing.

Experimental Protocol: Self-Validating Iron-Catalyzed Kumada Coupling

The following protocol utilizes 3-(2,6-Dimethylphenyl)-1-methyl-urea to facilitate the coupling of sterically hindered aryl chlorides with alkyl Grignard reagents. This methodology is designed as a self-validating system to ensure reproducibility.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Activation (Metal + Urea) Step1->Step2 Step3 3. Cross-Coupling (Add Ar-X & Nu) Step2->Step3 Step4 4. Quench & Extract (Aqueous Workup) Step3->Step4 Step5 5. Purification (Column/HPLC) Step4->Step5

Caption: Step-by-step experimental workflow for urea-ligand mediated cross-coupling reactions.

Step-by-Step Methodology
  • Objective: Synthesize alkyl-functionalized aryl compounds via C(sp2)-C(sp3) coupling.

  • Materials: Fe(acac)3 (5 mol%), 3-(2,6-Dimethylphenyl)-1-methyl-urea (20 mol%), Aryl chloride (0.50 mmol), Alkyl Grignard reagent (2.0 M in THF, 1.05 equiv), dry THF (0.15 M).

Step 1: Pre-catalyst Assembly In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Fe(acac)3 and the urea ligand. Causality: Pre-mixing the metal and ligand before introducing the electrophile ensures the formation of the active L-M(0) complex, preventing immediate metal aggregation (black precipitate).

Step 2: Substrate Addition Add the aryl chloride dissolved in 2 mL of dry THF. Stir for 10 minutes at room temperature to allow pre-coordination.

Step 3: Transmetalation Initiation Cool the reaction mixture to 0 °C. Dropwise add the Alkyl Grignard reagent over 5 minutes. Causality: Maintaining 0 °C is critical. It suppresses premature Grignard homocoupling (Wurtz-type coupling) and prevents β-hydride elimination of the alkyl chain, which are common failure points in traditional Fe-catalysis [[4]]().

Step 4: Self-Validation & Reaction Monitoring Quality Control: Run a parallel control reaction omitting the aryl chloride to monitor baseline Grignard homocoupling. Stir the main reaction for 180 minutes. Take 50 µL aliquots at 30, 60, and 120 minutes, quench with saturated NH4Cl, and analyze via GC-MS to plot conversion kinetics and confirm the disappearance of the aryl chloride.

Step 5: Quench and Isolation Once complete, quench the reaction with 5 mL of saturated aqueous NH4Cl. Extract with ethyl acetate (3 x 10 mL), dry over MgSO4, filter, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • 3Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. MDPI Catalysts (2020).

  • 4Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. PMC / NIH.

  • 1Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine−Palladium Complexes via Density Functional Theory and Experimental Studies. ResearchGate.

  • 2Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society / ACS Publications (2012).

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